PXS-4787
Description
Properties
Molecular Formula |
C10H12FNO2S |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(Z)-4-(benzenesulfonyl)-3-fluorobut-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO2S/c11-9(6-7-12)8-15(13,14)10-4-2-1-3-5-10/h1-6H,7-8,12H2/b9-6- |
InChI Key |
HTUIHUIRTWMKFB-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C/C(=C/CN)/F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=CCN)F |
Origin of Product |
United States |
Foundational & Exploratory
PXS-4787 mechanism of irreversible LOX inhibition
An In-Depth Technical Guide on the Core Mechanism of Irreversible LOX Inhibition by PXS-4787
Introduction
This compound is a potent, selective, and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1] The LOX family, which includes LOX and four lysyl oxidase-like proteins (LOXL1-4), are copper-dependent amine oxidases crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[2][3] By catalyzing the oxidative deamination of lysine residues, they play a fundamental role in tissue structure and integrity.[2] Upregulation of LOX activity is implicated in the pathophysiology of various fibrotic diseases and cancer metastasis, making these enzymes a key therapeutic target.[2] this compound was developed as a mechanism-based inhibitor designed to specifically and irreversibly neutralize LOX activity, thereby preventing the pathological stiffening and accumulation of scar tissue.[4][5] This document provides a detailed overview of its mechanism, inhibitory profile, and the experimental protocols used for its characterization.
Core Mechanism of Irreversible Inhibition
This compound functions as a mechanism-based inhibitor, also known as a "suicide inhibitor". This mode of action involves the enzyme's own catalytic machinery converting the inhibitor into a reactive intermediate, which then forms a permanent, covalent bond with the enzyme's active site. This process leads to irreversible inactivation.
The key steps are as follows:
-
Active Site Competition : this compound competes with the natural substrates (e.g., lysine residues on collagen) for binding to the enzyme's active site.[3][4]
-
Enzymatic Processing : The LOX enzyme processes the allylamine portion of the this compound molecule.[6]
-
Covalent Adduct Formation : This enzymatic processing transforms this compound into a highly reactive intermediate that covalently binds to the lysyl tyrosyl quinone (LTQ) cofactor, a critical component of the LOX catalytic site.[2][4]
-
Irreversible Inactivation : The formation of this stable enzyme-inhibitor adduct permanently blocks the active site, rendering the enzyme non-functional.[6] Enzymatic activity can only be restored through the synthesis of new enzyme molecules.[6]
A critical feature of this compound's design is the inclusion of a sulfone linker, which confers high selectivity for the LOX family over other related amine oxidases, such as Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), preventing unwanted off-target activity.[7]
Data Presentation
Quantitative Inhibitory Activity
The potency of this compound has been quantified across multiple LOX family isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Enzyme Target | IC50 Value (µM) | Source |
| Bovine Aorta LOX | 2.0 | [1][2][8][9] |
| Human Recombinant LOXL1 | 3.2 | [1][2][8][9] |
| Human Recombinant LOXL2 | 0.6 | [1][2][8][9] |
| Human Recombinant LOXL3 | 1.4 | [1][2][8][9] |
| Human Recombinant LOXL4 | 0.2 | [1][2][8][9] |
In Vitro Efficacy: Collagen and Cross-Link Reduction
The functional impact of LOX inhibition was assessed in an in vitro 'scar-in-a-jar' model using primary human dermal fibroblasts. Treatment with this compound for 11 days resulted in a dose-dependent reduction in total collagen (measured via hydroxyproline) and key collagen cross-links.[7][10]
| Analyte | Concentration | % Reduction vs. Control | Significance (p-value) |
| Hydroxyproline (Total Collagen) | 10 µM | Significant Reduction | p = 0.0385[7][10] |
| DHLNL (Immature Cross-link) | 10 µM | Dose-dependent Reduction | p = 0.0159[7][10] |
| HLNL (Immature Cross-link) | 10 µM | Trend towards Reduction | Not Significant[7] |
| DPD (Mature Cross-link) | 1 µM | Significant Reduction | p = 0.0359[7] |
| 10 µM | Significant Reduction | p = 0.0396[7] | |
| PYD (Mature Cross-link) | 10 µM | Significant Reduction | p = 0.0403[7][10] |
Experimental Protocols
Enzymatic Inhibitory Activity (Amplex Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed amine oxidation reaction.
-
Principle : The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the amount of H₂O₂ generated and thus to LOX enzyme activity.
-
Methodology :
-
Recombinant human LOX enzymes are incubated with their substrate (e.g., putrescine) in a suitable buffer.
-
Varying concentrations of this compound are added to the reaction wells.
-
Amplex Red reagent and HRP are included in the reaction mixture.
-
The plate is incubated, and fluorescence is measured over time using a plate reader (excitation ~540 nm, emission ~590 nm).
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6][7]
-
Irreversible Inhibition Assessment (Jump Dilution Assay)
This protocol is designed to distinguish between reversible and irreversible (including tight-binding) inhibitors.
-
Principle : An enzyme and inhibitor are pre-incubated at high concentrations to allow for binding. The mixture is then rapidly diluted ("jumped") to a concentration where the inhibitor, if reversible, would dissociate, leading to a recovery of enzyme activity. For an irreversible inhibitor, no significant recovery of activity is observed post-dilution.
-
Methodology :
-
Pre-incubation : A concentrated solution of a LOX enzyme (e.g., LOXL1) is incubated with a high concentration of this compound (or a control inhibitor) for a set period to allow binding to reach equilibrium.
-
Dilution : The enzyme-inhibitor mixture is rapidly diluted (e.g., 100-fold) into a reaction buffer containing the enzyme's substrate.
-
Activity Measurement : Enzyme activity is immediately measured using the Amplex Red assay described above.
-
Analysis : The activity is compared to a control where the enzyme was diluted first and then exposed to the inhibitor at its final, low concentration. Irreversible inhibition by this compound is confirmed by a near-complete lack of enzyme activity recovery after dilution.[3][5][6]
-
Collagen Deposition and Cross-Linking ('Scar-in-a-Jar' Model)
This in vitro model simulates the fibrotic environment of a scar to assess the antifibrotic potential of compounds.
-
Principle : Primary human dermal fibroblasts are cultured under conditions that promote excessive collagen production and deposition, mimicking scar formation. The effect of an inhibitor on this process can then be quantified.
-
Methodology :
-
Cell Culture : Primary human dermal fibroblasts are seeded at high density in culture plates.
-
Treatment : The cells are cultured for an extended period (e.g., 11 days) in the presence of varying concentrations of this compound (e.g., 0, 1, and 10 µM).
-
Sample Collection : After the culture period, the cell layers and their deposited ECM are harvested.
-
Analysis : The harvested material is hydrolyzed, and the concentrations of hydroxyproline (as a surrogate for total collagen) and specific collagen cross-links (DHLNL, HLNL, PYD, DPD) are quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7]
-
References
- 1. This compound hydrochloride | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
PXS-4787: A Technical Guide to its Pan-LOX Inhibitor Specificity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity profile of PXS-4787, a potent, irreversible, and mechanism-based pan-inhibitor of the lysyl oxidase (LOX) family of enzymes. This compound has demonstrated significant potential in preclinical models for the treatment of fibrotic diseases and cancer. This document compiles key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for the scientific community.
Quantitative Inhibitory Profile
This compound exhibits a broad inhibitory activity against various isoforms of the lysyl oxidase family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different LOX enzymes.
| Target Enzyme | IC50 (µM) | Species/Source |
| LOX | 2 | Bovine |
| rhLOXL1 | 3.2 (or 3) | Recombinant Human |
| rhLOXL2 | 0.6 | Recombinant Human |
| rhLOXL3 | 1.4 | Recombinant Human |
| rhLOXL4 | 0.2 | Recombinant Human |
Data compiled from multiple sources[1][2][3][4]. Note that slight variations in reported IC50 values exist between different studies.
Mechanism of Action and Experimental Evidence
This compound acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by the target enzyme, which then irreversibly binds to the enzyme's active site.[3] This leads to a time-dependent increase in its potency.[3][5]
Key Experimental Protocols:
1. Enzymatic Inhibitory Activity Assay (Amplex Red Oxidation Assay):
This assay is a standard method for measuring the hydrogen peroxide (H2O2) produced during the lysyl oxidase-catalyzed oxidation of its substrate.[6][7]
-
Principle: The H2O2 generated reacts with Amplex Red reagent in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the LOX activity.
-
General Protocol:
-
Recombinant human LOX enzymes (LOXL1, LOXL2, LOXL3, LOXL4) or bovine aorta LOX are pre-incubated with varying concentrations of this compound for a specified time.[1][3]
-
The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., putrescine).[5][6]
-
The Amplex Red reagent and HRP are added to the reaction mixture.
-
Fluorescence is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Irreversible Inhibition Assay (Jump Dilution Assay):
This method is employed to differentiate between reversible and irreversible inhibitors.[5][6]
-
Principle: An enzyme is pre-incubated with a high concentration of the inhibitor. The mixture is then rapidly diluted, reducing the inhibitor concentration to a level that would have minimal effect if it were a reversible inhibitor. For an irreversible inhibitor, the enzyme activity remains low even after dilution because the inhibitor is covalently bound.
-
General Protocol:
-
A LOX enzyme (e.g., LOXL1) is pre-incubated with a high concentration of this compound or a control compound (e.g., a known reversible inhibitor or BAPN, another irreversible inhibitor) for a defined period.[5][6]
-
The enzyme-inhibitor mixture is then diluted significantly (e.g., 100-fold) into a solution containing the substrate and the necessary components for the Amplex Red assay.
-
Enzyme activity is immediately measured and monitored over time to assess the degree of recovery.
-
Minimal recovery of enzyme activity in the presence of this compound, similar to BAPN, confirms its irreversible mode of inhibition.[3][5][6] In jump dilution experiments, this compound demonstrated irreversible inhibition of LOXL1, LOXL2, and LOXL3, with only 3%, 9%, and 8% recovery of enzyme activity, respectively.[3]
-
Signaling Pathways and Cellular Effects
This compound's inhibition of LOX enzymes has significant downstream effects on the extracellular matrix (ECM) and cellular behavior, particularly in the context of fibrosis and cancer.
The primary role of LOX enzymes is the cross-linking of collagen and elastin, which are critical components of the ECM.[2] By inhibiting LOX activity, this compound disrupts this process, leading to a reduction in collagen deposition and cross-linking.[1][2][3] This has been shown to decrease tissue stiffness and ameliorate fibrotic conditions.[6] In the context of cancer, the altered ECM can lead to increased tumor perfusion, enhancing the delivery and efficacy of chemotherapeutic agents.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lysyl oxidase family activity promotes resistance of pancreatic ductal adenocarcinoma to chemotherapy by limiting the intratumoral anticancer drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PXS-4787 in Collagen Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PXS-4787, a potent, irreversible, and selective pan-lysyl oxidase (LOX) inhibitor, and its role in the critical process of collagen cross-linking. This compound has emerged as a significant molecule in the study of fibrotic diseases, where excessive collagen deposition and cross-linking are hallmark pathological features. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Lysyl Oxidase-Mediated Collagen Cross-Linking
Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to tissues. The strength and stability of collagen fibrils are largely dependent on a post-translational modification process known as cross-linking. This process is initiated by the lysyl oxidase (LOX) family of copper-dependent enzymes, which includes LOX and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[1] These enzymes catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, forming highly reactive aldehyde residues (allysine and hydroxyallysine).[2] These aldehydes then spontaneously react with other aldehyde or amino groups on adjacent collagen molecules to form intra- and intermolecular cross-links, which mature over time to stabilize the collagen fibrils.[3]
In fibrotic diseases, the overexpression and increased activity of LOX enzymes lead to excessive collagen cross-linking, resulting in tissue stiffening and organ dysfunction. This compound is a small molecule inhibitor designed to target the entire LOX family, thereby preventing the initiation of collagen cross-linking.[4] Its mechanism-based, irreversible inhibition offers a promising therapeutic strategy to attenuate the progression of fibrosis.[2]
Mechanism of Action of this compound
This compound is a fluoroallylamine-based inhibitor that acts as a mechanism-based inactivator of LOX enzymes.[2] The proposed mechanism involves the enzyme's own catalytic activity. The amine group of this compound is oxidized by the LOX enzyme, generating a reactive intermediate that then covalently binds to the active site of the enzyme, leading to its irreversible inactivation.[2] This prevents the enzyme from catalyzing the oxidative deamination of lysine residues on collagen, thereby inhibiting the formation of collagen cross-links.
The pan-LOX inhibitory activity of this compound is a key feature, as multiple LOX isoforms are often upregulated in fibrotic conditions. By targeting the entire family, this compound can achieve a more comprehensive blockade of pathological collagen cross-linking.
Quantitative Data on the Efficacy of this compound
The inhibitory potency of this compound against the LOX family of enzymes has been determined using in vitro enzymatic assays. Furthermore, its effect on collagen cross-linking has been quantified in cell-based models of fibrosis.
In Vitro Enzyme Inhibition
The half-maximal inhibitory concentrations (IC₅₀) of this compound against various human recombinant LOX isoforms were determined using an Amplex Red oxidation assay.[2][5] This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX-catalyzed amine oxidation.
| LOX Isoform | IC₅₀ (µM) |
| Bovine LOX | 2 |
| rhLOXL1 | 3.2 |
| rhLOXL2 | 0.6 |
| rhLOXL3 | 1.4 |
| rhLOXL4 | 0.2 |
| Table 1: In vitro inhibitory activity of this compound against lysyl oxidase enzymes. Data sourced from MedchemExpress and TargetMol.[4][6] |
Inhibition of Collagen Cross-Linking in a "Scar-in-a-Jar" Model
The "scar-in-a-jar" model is an in vitro assay that utilizes macromolecular crowding to stimulate robust collagen deposition and cross-linking by fibroblasts in culture, mimicking a fibrotic environment.[7] In a study using primary human dermal fibroblasts, treatment with this compound for 11 days resulted in a significant, dose-dependent reduction in key collagen cross-links and total collagen content, as measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a hydroxyproline assay, respectively.[2]
| Analyte | Control (0 µM this compound) | 1 µM this compound | 10 µM this compound |
| Immature Cross-links | |||
| Dihydroxylysinonorleucine (DHLNL) | Baseline | Reduced | Significantly Reduced (p=0.0159 vs control) |
| Hydroxylysinonorleucine (HLNL) | Baseline | Reduced | Reduced |
| Mature Cross-links | |||
| Pyridinoline (PYD) | Baseline | Reduced | Significantly Reduced (p=0.0403 vs control) |
| Deoxypyridinoline (DPD) | Baseline | Significantly Reduced (p=0.0359 vs control) | Significantly Reduced (p=0.0396 vs control) |
| Total Collagen | |||
| Hydroxyproline | Baseline | Reduced | Significantly Reduced (p=0.0385 vs control) |
| Table 2: Effect of this compound on collagen cross-links and total collagen in primary human dermal fibroblasts cultured under "scar-in-a-jar" conditions for 11 days. Data adapted from a study by Cox et al.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Lysyl Oxidase (LOX) Activity Assay (Amplex Red Method)
This protocol is based on the principle that the oxidative deamination of an amine substrate by LOX produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin, which can be quantified fluorometrically.
Materials:
-
Recombinant human LOX enzymes (rhLOX, rhLOXL1, rhLOXL2, rhLOXL3, rhLOXL4)
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Amine substrate (e.g., putrescine or cadaverine)
-
Assay buffer (e.g., 50 mM sodium borate buffer, pH 8.2)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Prepare a working solution of Amplex Red reagent in DMSO (e.g., 10 mM).
-
Prepare a working solution of HRP in assay buffer (e.g., 10 U/mL).
-
Prepare a working solution of the amine substrate in assay buffer.
-
Prepare the LOX enzyme dilutions in assay buffer to a final concentration that gives a robust signal within the linear range of the assay.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of assay buffer.
-
Add 1 µL of the this compound dilution (or DMSO for control).
-
Add 20 µL of the LOX enzyme solution.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15, 30, 60 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare a detection cocktail containing the Amplex Red reagent, HRP, and the amine substrate in assay buffer.
-
Add 29 µL of the detection cocktail to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
"Scar-in-a-Jar" In Vitro Fibrosis Model
This model promotes the deposition of a mature, cross-linked collagen matrix by fibroblasts in a relatively short period.
Materials:
-
Primary human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Macromolecular crowding agent (e.g., Ficoll® PM70 and PM400)
-
L-ascorbic acid 2-phosphate
-
Transforming growth factor-beta 1 (TGF-β1)
-
This compound
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed primary human dermal fibroblasts into 24-well plates at a high density (e.g., 1 x 10⁵ cells/well) in fibroblast growth medium.
-
Allow the cells to adhere and reach confluence overnight at 37°C in a 5% CO₂ incubator.
-
-
Induction of Fibrosis:
-
The following day, replace the growth medium with a "crowding medium" consisting of serum-free DMEM supplemented with L-ascorbic acid 2-phosphate (to promote collagen synthesis), a mixture of Ficoll® PM70 and PM400, and a pro-fibrotic stimulus such as TGF-β1.
-
Add this compound at the desired concentrations (e.g., 0, 1, and 10 µM) to the appropriate wells.
-
-
Culture and Treatment:
-
Culture the cells for 11 days, changing the medium with fresh crowding medium and this compound every 2-3 days.
-
-
Harvesting for Analysis:
-
After the incubation period, the cell layer and the deposited extracellular matrix can be harvested for analysis of collagen cross-links (LC-MS/MS) and total collagen content (hydroxyproline assay). The supernatant can also be collected for analysis of secreted proteins.
-
LC-MS/MS Analysis of Collagen Cross-Links
This method allows for the sensitive and specific quantification of mature (PYD, DPD) and immature (DHLNL, HLNL) collagen cross-links.
Materials:
-
Cell layers from the "scar-in-a-jar" model
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Internal standards for each cross-link
Procedure:
-
Sample Preparation:
-
Wash the cell layers with PBS and scrape them into a collection tube.
-
To stabilize the immature cross-links, reduce the samples with NaBH₄.
-
Hydrolyze the samples in 6 M HCl at 110°C for 18-24 hours to break down the collagen into its constituent amino acids and cross-links.
-
Dry the hydrolysates under vacuum and reconstitute them in a suitable solvent (e.g., mobile phase A).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the cross-links using a gradient elution on the C18 column.
-
Detect and quantify the cross-links using multiple reaction monitoring (MRM) in positive ion mode. Specific parent and fragment ion transitions for each cross-link and its internal standard are monitored.
-
-
Data Analysis:
-
Generate a standard curve for each cross-link using known concentrations of authentic standards.
-
Quantify the amount of each cross-link in the samples by comparing their peak areas to the standard curve.
-
Normalize the cross-link content to the total collagen content (determined by hydroxyproline assay) or to the initial cell number.
-
Visualizations
Signaling Pathway of Lysyl Oxidase-Mediated Collagen Cross-Linking and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. domainex.co.uk [domainex.co.uk]
PXS-4787: A Technical Guide for its Application as a Tool Compound in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A critical step in the fibrotic process is the cross-linking of collagen and elastin fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes. Inhibition of LOX activity, therefore, presents a promising therapeutic strategy to combat fibrosis. PXS-4787 is a potent, irreversible, and specific pan-LOX inhibitor that has emerged as a valuable tool compound for preclinical fibrosis research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways to facilitate its effective use in the laboratory.
Introduction to this compound
This compound is a small molecule, fluoroallylamine-based inhibitor designed to irreversibly inactivate all five members of the lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][2] Its mechanism-based inhibition involves the interaction of its allylamine group with the enzyme's active site cofactor.[1] This irreversible binding leads to a sustained reduction in the enzymatic activity responsible for the covalent cross-linking of collagen and elastin, the primary structural proteins in the ECM.[3] By preventing this crucial step in matrix maturation, this compound effectively reduces tissue stiffness and the overall fibrotic burden in various preclinical models.[1][4] this compound serves as a "proof-of-concept" compound, demonstrating the therapeutic potential of pan-LOX inhibition in fibrotic diseases.[2]
Mechanism of Action
This compound acts as a mechanism-based inhibitor of the lysyl oxidase family of enzymes. The proposed mechanism involves the oxidation of the compound's primary amine by the LOX enzyme, which leads to the formation of a reactive species that covalently binds to the enzyme's active site, resulting in irreversible inhibition.[1] This prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, which is the initial step in the formation of covalent cross-links that stabilize the extracellular matrix.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Isoforms
| Target Enzyme | IC50 (µM) | Source |
| Bovine LOX | 2 | [5][6] |
| Human LOXL1 | 3 - 3.2 | [1][5][6] |
| Human LOXL2 | 0.6 | [5][6] |
| Human LOXL3 | 1.4 | [5][6] |
| Human LOXL4 | 0.2 | [1][5][6] |
Table 2: In Vitro Efficacy of this compound in Fibrosis Models
| Model System | This compound Concentration | Key Findings | Source |
| Primary Human Dermal Fibroblasts ("Scar-in-a-jar") | 10 µM | Significantly reduced hydroxyproline concentration (p=0.0385). Dose-dependently reduced DHLNL, DPD, and PYD cross-links. Significantly reduced fibrillar collagen I deposition (p < 0.01). | [1][7] |
| Primary Human Fibroblasts | 0-100 µM (72h) | No effect on cell viability. | [1] |
Table 3: In Vivo Efficacy of this compound in Animal Models of Fibrosis
| Animal Model | This compound Formulation & Dosing | Key Findings | Source |
| Murine Bleomycin-Induced Skin Fibrosis | Topical cream | Reduced fibrosis in the extracellular matrix. | [1] |
| Murine Models of Injury and Fibrosis | 3% oil in water cream; once daily for 28 days | Reduced collagen deposition and cross-linking. | [5][6] |
| Porcine Injury Models | 3% oil in water cream; once daily for 12 weeks | Significantly improved scar appearance without reducing tissue strength. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a tool compound. Below are protocols for key experiments cited in the literature.
In Vitro "Scar-in-a-jar" Assay
This assay models scar formation in vitro to assess the effect of anti-fibrotic compounds on collagen deposition and cross-linking.[1][4]
Methodology:
-
Cell Seeding: Seed primary human dermal fibroblasts (passage < 8) at a density of 5 x 104 cells per well in 4-well chamber slides.
-
Culture Conditions: Culture cells in DMEM-Glutamax™ supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, and 10 µM) for 11 days.
-
Analysis of Collagen Cross-links:
-
Harvest the cell layers and hydrolyze them.
-
Analyze the hydrolysates for hydroxyproline (a measure of total collagen) and specific collagen cross-links (e.g., DHLNL, HLNL, DPD, PYD) using techniques like HPLC.
-
-
Analysis of Collagen Deposition:
-
Fix the cells in the chamber slides.
-
Perform immunofluorescence staining for Collagen I.
-
Capture images using confocal microscopy and quantify the amount of deposited fibrillar collagen using image analysis software (e.g., ImageJ).
-
Analyze collagen alignment using coherency analysis.[1]
-
In Vivo Bleomycin-Induced Skin Fibrosis Model
This is a widely used animal model to induce skin fibrosis and evaluate the efficacy of anti-fibrotic agents.[1][8]
Methodology:
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
Induction of Fibrosis: Administer subcutaneous injections of bleomycin (e.g., 0.1U) on alternate days for a specified period (e.g., 20 days).
-
Treatment: From day 3 onwards, apply a topical formulation of this compound (e.g., 1.5% in an oil-in-water cream) or vehicle control to the bleomycin-treated skin area once daily.
-
Assessment of Fibrosis:
-
At the end of the study, euthanize the animals and collect skin tissue.
-
Measure dermal thickness using histological analysis (e.g., H&E staining).
-
Quantify collagen deposition using Masson's trichrome staining or Picrosirius red staining.
-
Assess the expression of fibrotic markers like α-smooth muscle actin (α-SMA) by immunohistochemistry or western blotting.
-
Selectivity and Off-Target Effects
This compound was designed for specificity towards the LOX family. While it is a pan-LOX inhibitor, it has been shown to not be processed by other copper amine oxidases like semicarbazide-sensitive amine oxidase (SSAO) or diamine oxidase (DAO), indicating its selectivity for the LOX family.[1][2] In vitro studies have also shown that this compound does not affect the viability of primary human fibroblasts at concentrations up to 100 µM.[1]
Conclusion
This compound is a well-characterized, potent, and specific pan-lysyl oxidase inhibitor that serves as an invaluable tool for preclinical research in the field of fibrosis. Its ability to irreversibly inhibit the enzymatic activity responsible for ECM cross-linking allows for the elucidation of the role of LOX enzymes in the pathogenesis of fibrotic diseases across various organ systems. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by researchers and drug development professionals aiming to advance our understanding of fibrosis and develop novel anti-fibrotic therapies.
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Inhibitor of lysyl oxidase improves cardiac function and the collagen/MMP profile in response to volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In Vitro Profile of PXS-4787: A Pan-Lysyl Oxidase Inhibitor's Effects on Dermal Fibroblasts
A Technical Guide for Researchers and Drug Development Professionals
Introduction: PXS-4787 is a potent, irreversible, and specific small-molecule inhibitor of the lysyl oxidase (LOX) family of enzymes. The LOX family, comprising five members (LOX and LOXL1-4), plays a critical role in the extracellular matrix (ECM) by catalyzing the covalent cross-linking of collagen and elastin fibers. This cross-linking is essential for the tensile strength and stability of tissues. However, in pathological conditions such as fibrosis and scarring, excessive LOX activity leads to the accumulation of stiff, cross-linked collagen, which is a hallmark of the disease. By inhibiting all members of the LOX family, this compound presents a therapeutic strategy to ameliorate fibrosis by preventing the final step in stable collagen deposition. This document provides a comprehensive overview of the reported in vitro effects of this compound on primary human dermal fibroblasts, the key cell type responsible for ECM production in the skin.
Quantitative Data Summary
The in vitro efficacy of this compound has been characterized through its inhibitory action on LOX enzymes and its subsequent effects on fibroblast function. The data is summarized in the tables below.
Table 1: this compound Inhibitory Activity (IC50) against Lysyl Oxidase Family Enzymes
| Enzyme Target | IC50 (µM) |
| Bovine LOX | 2[1][2][3] |
| Recombinant Human LOXL1 (rhLOXL1) | 3.2[1][2][3] |
| Recombinant Human LOXL2 (rhLOXL2) | 0.6[1][2][3] |
| Recombinant Human LOXL3 (rhLOXL3) | 1.4[1][2][3] |
| Recombinant Human LOXL4 (rhLOXL4) | 0.2[1][2][3][4] |
Table 2: Effects of this compound on Collagen Deposition and Cross-Linking in Primary Human Dermal Fibroblasts
Cells were cultured for 11 days under "scar-in-a-jar" conditions.
| Marker | 1 µM this compound | 10 µM this compound | p-value |
| Collagen Content | |||
| Hydroxyproline | Not specified | Significant Reduction | p = 0.0385[4][5] |
| Soluble Procollagen I | Not specified | Significant Decrease | p < 0.0001[5] |
| Fibrillar Collagen I Deposition | No Significant Change | Significant Reduction | p < 0.01[4] |
| Collagen Cross-Links | |||
| Dihydroxylysinonorleucine (DHLNL) | Not specified | Significant Reduction | p = 0.0159 (vs control)[4][5] |
| Deoxypyridinoline (DPD) | Significant Reduction | Significant Reduction | p = 0.0359 (vs control)[4][5] |
| Pyridinoline (PYD) | Not specified | Significant Reduction | p = 0.0403 (vs control)[4][5] |
| Collagen Organization | |||
| Collagen I Coherency | Not specified | Significantly Lower | Not specified[4][5] |
Table 3: Effect of this compound on Gene Expression in Dermal Fibroblasts
Cells were treated with 10 µM this compound for 24-48 hours.
| Finding | Details |
| Overall Transcriptome Impact | Minimal effect on the fibroblast transcriptome.[6] |
| Differentially Expressed Genes | RNASeq analysis identified only four genes with significant differential expression (FDR < 0.05).[4] |
| Specific Gene Changes | Genes with altered expression included COL1A1, LOX, GAPDH, and PGK1.[1][2][3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited literature for the in vitro assessment of this compound.
Cell Culture and this compound Treatment
Primary human dermal fibroblasts are cultured in standard fibroblast growth media. For experiments, cells are treated with varying concentrations of this compound (typically ranging from 0 to 100 µM) or a vehicle control (e.g., DMSO).[4] Treatment durations vary depending on the assay, for instance, 72 hours for viability studies and up to 11 days for collagen deposition experiments.[2][3][4]
Cell Viability Assay
To confirm that the effects of this compound are not due to cytotoxicity, cell viability is assessed. Primary human fibroblasts are treated with a range of this compound concentrations (e.g., 0–100 µM) for 72 hours.[2][3][4] Cell viability can be measured using standard assays such as MTT or PrestoBlue. Studies have shown that this compound does not affect fibroblast cell viability at concentrations effective for LOX inhibition.[4]
"Scar-in-a-jar" Model
This in vitro model is used to assess the impact of this compound on de novo matrix production and collagen cross-linking.
-
Procedure: Primary human dermal fibroblasts are cultured in vitro for an extended period (e.g., 11 days) in the presence of this compound (0, 1, and 10 µM).[4][5]
-
Purpose: This long-term culture allows fibroblasts to secrete and assemble a collagen-rich extracellular matrix, mimicking aspects of scar formation.
-
Analysis: The resulting cell layers and matrix are harvested for subsequent biochemical and imaging analysis.[4]
Hydroxyproline and Collagen Cross-Link Analysis via LC-MS/MS
-
Principle: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is used for the precise quantification of specific molecules. Hydroxyproline is a major component of collagen and serves as a proxy for total collagen content.[4] Dihydroxylysinonorleucine (DHLNL), pyridinoline (PYD), and deoxypyridinoline (DPD) are mature collagen cross-links formed by LOX activity.
-
Procedure: Following the "scar-in-a-jar" assay, the cell layer is hydrolyzed, and the concentrations of hydroxyproline and various cross-link molecules are measured by LC-MS/MS.[4]
Immunofluorescence Staining and Confocal Microscopy
This technique is used to visualize the deposition and organization of specific ECM proteins, such as Collagen I.
-
Procedure: Fibroblasts cultured under "scar-in-a-jar" conditions are fixed and permeabilized. They are then incubated with a primary antibody specific for Collagen I (e.g., Anti-COL1A1 antibody), followed by a fluorescently labeled secondary antibody.[4][5] Cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: Samples are imaged using a confocal microscope. The resulting images are analyzed to quantify the amount of deposited fibrillar collagen and its organization (coherency).[4][5]
RNA Sequencing (RNASeq) Analysis
RNASeq is employed to investigate the impact of this compound on the global gene expression profile of dermal fibroblasts.
-
Procedure: Fibroblasts are treated with 10 µM this compound or a vehicle for 24-48 hours.[2][3][4] RNA is then extracted from the cells using a suitable kit (e.g., RNeasy Mini kit).
-
Sequencing and Analysis: The extracted RNA undergoes library preparation and high-throughput sequencing. The resulting data is analyzed to identify genes that are differentially expressed between the this compound-treated and control groups.[4]
Visualizations: Signaling Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been generated.
Caption: this compound inhibits LOX enzymes, preventing collagen cross-linking and fibrosis.
Caption: Experimental workflow for the "scar-in-a-jar" in vitro model.
Conclusion
The in vitro data robustly demonstrates that this compound is a potent, pan-LOX inhibitor with significant effects on dermal fibroblast ECM production. At non-cytotoxic concentrations, this compound effectively reduces the formation of mature collagen cross-links and decreases the deposition of fibrillar collagen I.[4][5] This leads to a less organized and potentially more pliable matrix, as suggested by the reduction in collagen coherency.[4][5] Notably, these profound effects on the extracellular matrix occur with minimal impact on the fibroblast transcriptome, indicating a targeted, extracellular mechanism of action rather than broad-scale alteration of cell phenotype.[6] These findings underscore the potential of this compound as a therapeutic agent for fibrotic skin diseases by directly targeting the enzymatic machinery responsible for the pathological stiffening of scar tissue.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
PXS-4787 and the Enzymatic Pathway of Lysyl Oxidase: A Technical Guide to Substrate Competition
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4787 is a novel, mechanism-based, and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] The LOX family, comprising five isoforms (LOX and LOXL1-4), plays a critical role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[2] By catalyzing the oxidative deamination of lysine residues on these proteins, LOX enzymes initiate the formation of covalent cross-links that provide structural integrity to tissues. Dysregulation of LOX activity is implicated in various fibrotic diseases and cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the enzymatic pathway of this compound, with a core focus on its mechanism of action through substrate competition.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of all five LOX isoforms.[3][4] Its mechanism is "mechanism-based," meaning the enzyme itself activates the inhibitor, leading to a covalent and irreversible bond. This results in a time-dependent increase in the potency of inhibition.[5] this compound competes with the natural substrates of LOX for binding to the active site.[1][5]
The Lysyl Oxidase Enzymatic Pathway and this compound Inhibition
The canonical pathway of lysyl oxidase involves the binding of a lysine-containing substrate, such as collagen or elastin, to the active site of the enzyme. In the presence of its copper cofactor and lysyl-tyrosyl quinone (LTQ) cofactor, LOX catalyzes the oxidative deamination of a lysine residue to form a reactive aldehyde (allysine). This aldehyde then spontaneously condenses with other allysine residues or unmodified lysine residues on adjacent collagen or elastin molecules to form covalent cross-links, leading to the stabilization and maturation of the ECM.
This compound intervenes in this pathway by competing with the endogenous substrates for binding to the LOX active site. As a mechanism-based inhibitor, upon binding, the enzyme's catalytic machinery processes this compound, leading to the formation of a reactive intermediate that then covalently modifies and inactivates the enzyme. This irreversible inhibition effectively blocks the downstream cascade of collagen and elastin cross-linking.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against the various LOX isoforms has been determined using the Amplex Red oxidation assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | IC50 (µM) |
| Bovine LOX | 2.0[3] |
| Recombinant Human LOXL1 (rhLOXL1) | 3.2[3] |
| Recombinant Human LOXL2 (rhLOXL2) | 0.6[3] |
| Recombinant Human LOXL3 (rhLOXL3) | 1.4[3] |
| Recombinant Human LOXL4 (rhLOXL4) | 0.2[3] |
Table 1: Inhibitory Potency (IC50) of this compound against Lysyl Oxidase Isoforms.
Experimental Protocols
Measurement of Lysyl Oxidase Inhibitory Activity (Amplex Red Assay)
This assay quantifies the enzymatic activity of LOX by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction. The H₂O₂ reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.
Materials:
-
Recombinant human LOX enzymes (LOX, LOXL1, LOXL2, LOXL3, LOXL4)
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Putrescine (or other suitable LOX substrate)
-
Assay buffer (e.g., sodium borate buffer, pH 8.2)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the LOX enzyme and the this compound dilutions.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
Prepare a detection cocktail containing Amplex Red, HRP, and the LOX substrate (putrescine) in assay buffer.
-
Initiate the enzymatic reaction by adding the detection cocktail to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm over time.
-
The rate of reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PIM1 by Bruceine D attenuates skin fibrosis via myofibroblast ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Antifibrotic Potential of PXS-4787: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), poses a significant therapeutic challenge across a range of diseases. A key driver of fibrosis is the lysyl oxidase (LOX) family of enzymes, which are responsible for the cross-linking of collagen and elastin, leading to tissue stiffening and scar formation. PXS-4787 is a potent, irreversible, and selective pan-LOX inhibitor that has demonstrated significant antifibrotic properties in preclinical studies. This technical guide provides an in-depth overview of the core scientific data related to this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction to this compound
This compound is a small molecule inhibitor designed to target the entire family of lysyl oxidase enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). By irreversibly binding to the active site of these enzymes, this compound effectively blocks the covalent cross-linking of collagen and elastin, a critical step in the maturation and stabilization of the fibrotic ECM. This mechanism of action suggests a broad therapeutic potential for this compound in treating fibrotic conditions in various organs.
Mechanism of Action
This compound acts as a mechanism-based inhibitor of the lysyl oxidase family. Its inhibitory activity is both dose- and time-dependent, consistent with an irreversible binding mechanism. The proposed mechanism involves the oxidative deamination of the primary amine in this compound by the LOX enzyme, leading to the formation of a reactive species that covalently modifies the enzyme's active site, rendering it permanently inactive.
Quantitative Efficacy Data
The antifibrotic efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Enzymes
| Enzyme Target | IC50 Value (µM) |
| Bovine LOX | 2.0[1][2] |
| rhLOXL1 | 3.2[1][2] |
| rhLOXL2 | 0.6[1][2] |
| rhLOXL3 | 1.4[1][2] |
| rhLOXL4 | 0.2[1][2] |
rh denotes recombinant human enzyme.
Table 2: Effect of this compound on Collagen and Cross-Link Formation in Human Dermal Fibroblasts ('Scar-in-a-Jar' Model)
| Parameter | Concentration | % Reduction vs. Control | p-value |
| Collagen I Expression | 10 µM | Significant decrease | < 0.001[3] |
| Hydroxyproline | 10 µM | Significant reduction | 0.0385[3] |
| Dihydroxylysinonorleucine (DHLNL) | 10 µM | Dose-dependent reduction | 0.0159[3] |
| Hydroxylysinonorleucine (HLNL) | 10 µM | Trend towards reduction | Not significant[3] |
| Deoxypyridinoline (DPD) | 1 µM | Significant reduction | 0.0359[3] |
| 10 µM | Significant reduction | 0.0396[3] | |
| Pyridinoline (PYD) | 10 µM | Significant reduction | 0.0403[3] |
| Collagen I Coherency | 1 µM & 10 µM | Significantly lower | < 0.01[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound.
'Scar-in-a-Jar' Model for In Vitro Fibrosis
This model utilizes macromolecular crowding to promote the deposition of a dense extracellular matrix by cultured fibroblasts, mimicking a fibrotic environment.
Protocol:
-
Cell Seeding: Primary human dermal fibroblasts are seeded in 96-well plates.[4]
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 0, 1, and 10 µM) in the presence of pro-fibrotic factors such as Transforming Growth Factor-β1 (TGF-β1) and macromolecular crowders like Ficoll for a period of 72 hours to 11 days.[3][4]
-
Analysis of ECM Deposition:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against collagen I and α-smooth muscle actin (α-SMA). Nuclei are counterstained with a fluorescent dye (e.g., SYTOX™ Green).[4]
-
Image Acquisition and Quantification: Images are captured using a high-content imaging system, and the fluorescence intensity is quantified and normalized to the cell number (nuclear count).[4]
-
-
Analysis of Collagen Cross-Links:
-
Sample Preparation: The cell layer and its deposited matrix are harvested.
-
LC-MS/MS Analysis: The concentrations of hydroxyproline and specific collagen cross-links (DHLNL, HLNL, DPD, PYD) are determined using liquid chromatography with tandem mass spectrometry.[3]
-
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess the potential cytotoxicity of this compound.
Protocol:
-
Cell Seeding: Primary human dermal fibroblasts are seeded in 96-well plates at a density of 2,500 cells per well.[3]
-
Treatment: Cells are exposed to a range of this compound concentrations (e.g., 0-100 µM) for 72 hours.[3]
-
MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well according to the manufacturer's instructions.[3]
-
Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the complex biological processes involved.
Caption: this compound inhibits the LOX enzymes, a key downstream effector of pro-fibrotic TGF-β signaling.
Caption: Workflow of the 'scar-in-a-jar' in vitro model for assessing the antifibrotic activity of this compound.
Conclusion
This compound is a promising antifibrotic agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Its ability to potently and irreversibly inhibit the entire LOX family of enzymes translates to a significant reduction in collagen deposition and cross-linking, key pathological features of fibrosis. The data presented in this technical guide provides a solid foundation for the continued investigation and development of this compound as a novel therapeutic for a variety of fibrotic diseases. Further research, including clinical trials, will be crucial to fully elucidate its therapeutic potential in human patients.
References
PXS-4787 Target Engagement in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of PXS-4787 in cellular models. This compound is a potent, irreversible, and highly selective pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2][3] This document details its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its engagement with its primary targets.
Executive Summary
This compound is a mechanism-based inhibitor designed to covalently modify the active site of LOX enzymes, leading to their irreversible inactivation.[4][5] Extensive in vitro studies have demonstrated its potent inhibitory activity against all five members of the LOX family. Crucially, this compound exhibits high selectivity for LOX enzymes and does not significantly inhibit or act as a substrate for related amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO).[3] This selectivity is a key attribute, minimizing the potential for off-target effects. In cellular models, this compound effectively engages with LOX enzymes, leading to a reduction in collagen cross-linking and deposition, key processes in fibrotic diseases.[2][3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against the lysyl oxidase family has been determined using recombinant human enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| Bovine LOX | 2 |
| rhLOXL1 | 3.2 |
| rhLOXL2 | 0.6 |
| rhLOXL3 | 1.4 |
| rhLOXL4 | 0.2 |
Data sourced from multiple references.[1][2][6]
As a mechanism-based inhibitor, the potency of this compound increases with longer pre-incubation times.[3]
Signaling Pathway and Mechanism of Action
This compound acts as a pan-inhibitor of the lysyl oxidase (LOX) family, which plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. The following diagram illustrates the canonical signaling pathway of LOX and the mechanism of inhibition by this compound.
Caption: Mechanism of LOX-mediated collagen cross-linking and its inhibition by this compound.
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay (Amplex Red Method)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LOX enzymes.
Workflow:
Caption: Workflow for the Amplex Red-based LOX activity assay.
Detailed Steps:
-
Recombinant LOX enzyme is pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes to 4 hours) to allow for inhibitor binding.[2]
-
A reaction mixture containing Amplex Red reagent and horseradish peroxidase (HRP) is added to the enzyme-inhibitor mix.
-
The enzymatic reaction is initiated by the addition of a suitable LOX substrate, such as putrescine.
-
The reaction is incubated at 37°C, during which H₂O₂ produced by active LOX reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.
-
Fluorescence is measured using a microplate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control (vehicle-treated) samples.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity Assay
This assay is performed to assess the selectivity of this compound and confirm its lack of inhibitory activity against SSAO.
Workflow:
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PXS-4787 in a "Scar-in-a-Jar" Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PXS-4787, a potent pan-lysyl oxidase (LOX) inhibitor, in an in vitro "scar-in-a-jar" assay to evaluate its anti-fibrotic potential. This assay serves as a valuable tool for screening and characterizing compounds that target collagen deposition and cross-linking, key processes in tissue scarring.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, leads to scarring and organ dysfunction. Lysyl oxidases are a family of enzymes crucial for the covalent cross-linking of collagen and elastin, which stabilizes the ECM and contributes to the stiffness and persistence of scar tissue.[1] this compound is an irreversible, mechanism-based small molecule inhibitor of all lysyl oxidase family members.[2][3] By inhibiting these enzymes, this compound reduces collagen cross-linking and deposition, offering a promising therapeutic strategy for fibrotic diseases and scarring.[2][4] The "scar-in-a-jar" model is an in vitro assay that mimics aspects of the fibrotic process by inducing high levels of ECM production and organization by fibroblasts in culture.[5][6][7]
This compound Mechanism of Action
This compound acts as a pan-LOX inhibitor, targeting multiple members of the lysyl oxidase family. Its mechanism is time-dependent and irreversible, leading to a sustained reduction in enzyme activity.[2][3][8] This inhibition of LOX enzymes prevents the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, which is the initial step in the formation of covalent cross-links that stabilize the ECM.
Signaling Pathway of this compound in Fibrosis Inhibition
Caption: this compound inhibits LOX enzymes, preventing collagen cross-linking and reducing fibrosis.
Experimental Protocol: "Scar-in-a-Jar" Assay
This protocol is adapted from the methodology described by Chen and Raghunath and utilized in studies with this compound.[2]
Objective: To quantify the effect of this compound on collagen deposition and cross-linking by primary human dermal fibroblasts in an in vitro fibrosis model.
Materials:
-
Primary human dermal fibroblasts (passage < 8)
-
Dulbecco's Modified Eagle Medium (DMEM) with GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound
-
4-well chamber slides
-
Reagents for immunofluorescence staining (e.g., anti-collagen I antibody, DAPI)
-
Reagents for collagen cross-link analysis (e.g., HPLC-based methods)
Procedure:
-
Cell Seeding:
-
Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed the fibroblasts onto 4-well chamber slides at a density of 5 x 10⁴ cells per well.[2]
-
-
Treatment:
-
Endpoint Analysis:
-
After the 11-day incubation period, the cell cultures can be analyzed for various endpoints.
-
Collagen Deposition (Immunofluorescence):
-
Collagen Cross-link Analysis:
-
Soluble Procollagen I Quantification:
-
Collect the cell culture supernatant and measure the levels of soluble procollagen type I fragment using a suitable detection assay (e.g., ELISA).[9]
-
-
Experimental Workflow
Caption: Workflow for the this compound "scar-in-a-jar" in vitro assay.
Data Presentation
The following tables summarize the inhibitory activity of this compound and its effects in the "scar-in-a-jar" assay.
Table 1: Inhibitory Activity of this compound against Lysyl Oxidase Enzymes
| Enzyme Target | IC₅₀ (µM) |
| Bovine LOX | 2 |
| rh LOXL1 | 3.2 |
| rh LOXL2 | 0.6 |
| rh LOXL3 | 1.4 |
| rh LOXL4 | 0.2 |
| Data sourced from MedchemExpress.[1][10] |
Table 2: Effect of this compound on Collagen Cross-linking and Deposition in the "Scar-in-a-Jar" Assay
| Parameter | Control (0 µM) | 1 µM this compound | 10 µM this compound |
| Collagen Cross-links | |||
| Hydroxyproline | Baseline | No significant change | Significant Reduction (p=0.0385) |
| DHLNL | Baseline | No significant change | Significant Reduction (p=0.0159) |
| HLNL | Baseline | Trend towards reduction | Trend towards reduction |
| DPD | Baseline | Significant Reduction (p=0.0359) | Significant Reduction (p=0.0396) |
| PYD | Baseline | No significant change | Significant Reduction (p=0.0403) |
| Collagen Deposition | |||
| Fibrillar Collagen I | Baseline | No significant change | Significant Reduction (p<0.01) |
| Soluble Procollagen I | Baseline | Significant Reduction (p<0.0001) | Significant Reduction (p<0.0001) |
| Coherency of Collagen I | Baseline | Significant Reduction | Significant Reduction |
| Data represents the outcome of treatment for 11 days on primary human dermal fibroblasts.[2][9] P-values are provided where available and indicate statistical significance compared to the control unless otherwise noted. |
Conclusion
The "scar-in-a-jar" assay provides a robust and relevant in vitro model to assess the anti-fibrotic efficacy of compounds like this compound. The data clearly demonstrates that this compound effectively reduces collagen deposition and cross-linking in a dose-dependent manner. This protocol and the associated data support the use of this assay system for the screening and characterization of potential anti-scarring therapeutics. It is important to note that while this compound showed significant effects in vitro, a related compound, PXS-6302, has been advanced to clinical trials for topical application.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. The Scar-in-a-Jar: studying potential antifibrotic compounds from the epigenetic to extracellular level in a single well - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor PXS-6302 in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]
Application Notes and Protocols: PXS-4787 in a Bleomycin-Induced Skin Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin fibrosis, a pathological hallmark of diseases like scleroderma, involves the excessive deposition of extracellular matrix (ECM) components, leading to skin thickening and hardening. The bleomycin-induced skin fibrosis model in mice is a well-established and widely used preclinical model that recapitulates key aspects of the human disease, including inflammation, fibroblast activation, and excessive collagen deposition.[1][2] This model is instrumental in evaluating the efficacy of potential anti-fibrotic therapies.
PXS-4787 is a potent, irreversible, and selective pan-lysyl oxidase (LOX) inhibitor. The lysyl oxidase family of enzymes (LOX, LOXL1-4) plays a crucial role in the final step of collagen and elastin maturation by catalyzing the cross-linking of these proteins in the extracellular matrix.[3] Dysregulated LOX activity is implicated in the pathogenesis of fibrotic diseases, making it a compelling therapeutic target.[4] By inhibiting LOX, this compound aims to reduce the excessive collagen cross-linking that contributes to the stiffness and accumulation of fibrotic tissue.
These application notes provide a detailed protocol for utilizing the bleomycin-induced skin fibrosis model to evaluate the anti-fibrotic potential of this compound.
Mechanism of Action of this compound
This compound is a mechanism-based inhibitor that selectively targets the lysyl oxidase family of enzymes.[5][6] Its proposed mechanism involves the irreversible binding to the active site of LOX enzymes, thereby preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin.[5] This inhibition of LOX activity disrupts the formation of covalent cross-links between ECM proteins, leading to a reduction in collagen deposition and stability. In vitro studies have demonstrated that this compound effectively reduces collagen formation, deposition, and cross-linking in human dermal fibroblasts.[5][7]
Signaling Pathways
Bleomycin-Induced Skin Fibrosis Signaling Pathway
Bleomycin induces skin fibrosis through a complex cascade of events that involves inflammation and the activation of pro-fibrotic signaling pathways. A key mediator in this process is Transforming Growth Factor-beta (TGF-β).[8][9]
Caption: Bleomycin-induced fibrosis signaling cascade.
This compound Mechanism of Action in Collagen Cross-Linking
This compound directly interferes with the enzymatic activity of lysyl oxidases, which are essential for the final maturation of collagen fibers.
Caption: Inhibition of collagen cross-linking by this compound.
Experimental Protocols
Bleomycin-Induced Skin Fibrosis Mouse Model
This protocol describes the induction of skin fibrosis in mice using bleomycin, followed by treatment with this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Bleomycin sulfate
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Insulin syringes with 29G needles
-
Electric shaver
-
Calipers
-
Surgical tools for tissue harvesting
-
Reagents for hydroxyproline assay and histological staining
Experimental Workflow:
Caption: Experimental workflow for the bleomycin-induced skin fibrosis model with this compound treatment.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Hair Removal: On day 1, anesthetize the mice and shave a 2x2 cm area on the upper back.
-
Bleomycin Administration:
-
Prepare a stock solution of bleomycin in sterile PBS (e.g., 1 mg/mL).
-
From day 2, administer subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into the shaved area of the back three times a week for 4 weeks.
-
The control group should receive subcutaneous injections of sterile PBS.
-
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, topical application).
-
Administer this compound or vehicle to the respective groups daily, starting from day 2, for the duration of the study.
-
-
Monitoring and Measurements:
-
Monitor the body weight and general health of the mice throughout the experiment.
-
Measure the dermal thickness of the treated skin area weekly using calipers.
-
-
Tissue Harvesting:
-
On day 30, euthanize the mice.
-
Excise the treated skin area for further analysis.
-
Assessment of Skin Fibrosis
1. Histological Analysis:
-
Fix a portion of the harvested skin in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess dermal thickness and cellular infiltration.
-
Perform Masson's Trichrome staining to visualize and quantify collagen deposition. The fibrotic area can be quantified using image analysis software.
2. Hydroxyproline Assay:
-
Hydroxyproline is a major component of collagen, and its content in the skin is a quantitative measure of total collagen.
-
Use a commercially available hydroxyproline assay kit or a standard protocol involving acid hydrolysis of a weighed portion of the skin tissue followed by a colorimetric reaction.
-
Results are typically expressed as µg of hydroxyproline per mg of wet skin tissue.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various lysyl oxidase enzymes and its effect on collagen cross-linking in human dermal fibroblasts.
Table 1: Inhibitory Activity of this compound against Lysyl Oxidase (LOX) Family Enzymes [5][6][7]
| Enzyme | IC50 (µM) |
| Bovine LOX | 2.0 |
| Human LOXL1 | 3.0 - 3.2 |
| Human LOXL2 | 0.6 |
| Human LOXL3 | 1.4 |
| Human LOXL4 | 0.2 |
Table 2: Effect of this compound on Collagen Cross-Link Formation in Human Dermal Fibroblasts (11-day culture) [10]
| Treatment | Hydroxyproline Reduction (%) | Dihydroxylysinonorleucine (DHLNL) Reduction (%) | Pyridinoline (PYD) Reduction (%) | Deoxypyridinoline (DPD) Reduction (%) |
| This compound (1 µM) | Not Significant | Not Significant | Not Significant | Significant |
| This compound (10 µM) | Significant | Significant | Significant | Significant |
In Vivo Efficacy of this compound in Bleomycin-Induced Skin Fibrosis
Exploratory studies have shown that topical application of a cream containing this compound reduced fibrosis in the extracellular matrix in a bleomycin-induced skin fibrosis mouse model.[10] A subsequent PhD thesis from the same research group confirmed that topical this compound treatment could reduce the collagen score and skin fibrosis in this in vivo model.[10]
Note: Specific quantitative in vivo data for this compound (e.g., percentage reduction in dermal thickness or hydroxyproline content) from these studies were not publicly available at the time of this writing.
Conclusion
The bleomycin-induced skin fibrosis model provides a robust platform for the preclinical evaluation of anti-fibrotic compounds like this compound. The detailed protocols and expected outcomes described in these application notes offer a framework for researchers to investigate the therapeutic potential of inhibiting lysyl oxidase in the context of skin fibrosis. The available in vitro data strongly support the mechanism of action of this compound in reducing collagen cross-linking, and qualitative in vivo findings suggest its efficacy in a relevant disease model. Further studies providing detailed quantitative in vivo data would be highly valuable to the scientific community.
References
- 1. inotiv.com [inotiv.com]
- 2. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Topical Application of an Irreversible Small Molecule Inhibitor of Lys" by Nutan Chaudhari, Alison D. Findlay et al. [aquila.usm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aragenbio.com [aragenbio.com]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Application Notes and Protocols: Determining the Optimal Concentration of PXS-4787 for Fibroblast Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4787 is a potent, irreversible, and specific pan-lysyl oxidase (LOX) inhibitor that has demonstrated significant anti-fibrotic effects by reducing collagen deposition and cross-linking.[1][2][3] Lysyl oxidases are a family of enzymes crucial for the covalent cross-linking of collagen and elastin, which provides structural integrity to the extracellular matrix (ECM).[2][4] In fibrotic diseases, dysregulation of LOX activity leads to excessive ECM stiffening and tissue scarring.[4] this compound targets this pathological process, making it a valuable tool for in vitro studies of fibrosis and for the development of novel anti-fibrotic therapies.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in fibroblast cultures. The protocols outlined below cover cell culture, drug treatment, and various assays to assess the biological effects of this compound on fibroblast function.
Mechanism of Action
This compound is a mechanism-based inhibitor that irreversibly binds to the active site of LOX enzymes, thereby preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors.[5] This inhibition prevents the formation of aldehyde cross-links, leading to a reduction in the tensile strength and stability of the ECM. The primary mechanism involves the inhibition of all lysyl oxidase family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][3][6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the known in vitro efficacy and safety profile of this compound in fibroblast cultures.
Table 1: IC50 Values of this compound for Lysyl Oxidase Enzymes
| Enzyme Target | IC50 Value (µM) |
| Bovine LOX | 2 |
| rhLOXL1 | 3.2 |
| rhLOXL2 | 0.6 |
| rhLOXL3 | 1.4 |
| rhLOXL4 | 0.2 |
Data sourced from multiple studies.[2][3][6][7]
Table 2: Effective Concentrations of this compound in Human Dermal Fibroblast Cultures
| Concentration (µM) | Incubation Time | Observed Effects | Reference |
| 1, 10 | 11 days | Reduced collagen formation, deposition, and cross-linking.[1][8] | [1][8] |
| 10 | 48 hours | Induces differential gene expression (e.g., COL1A1, LOX).[2][3] | [2][3] |
| 0-100 | 72 hours | Well-tolerated, no effect on cell viability.[1][2] | [1][2] |
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound for your specific fibroblast cell line and experimental goals.
Protocol 1: General Fibroblast Culture
This protocol describes the basic steps for culturing human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (e.g., from ATCC)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine)[9][10]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO2)[9]
Procedure:
-
Thawing and Seeding: Thaw cryopreserved fibroblasts rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed Fibroblast Growth Medium and centrifuge at 150 x g for 5 minutes.[11] Resuspend the cell pellet in fresh medium and seed into a T-75 flask at a density of 1.0-1.4 x 10^4 cells/cm^2.[10][12]
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9] Change the medium every 2-3 days.[9]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells for counting and reseeding at a 1:5 to 1:10 split ratio.[9]
Protocol 2: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Fibroblasts cultured as in Protocol 1
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Assay-specific reagents (see Protocols 3-5)
Procedure:
-
Cell Seeding: Seed fibroblasts into 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.[11]
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Cell Viability: At the end of the incubation period, assess cell viability using a standard assay to determine the cytotoxic concentration (CC50). Concentrations well below the CC50 should be used for subsequent functional assays.
-
Functional Assays: Perform assays to measure the desired biological endpoint, such as collagen production (Protocol 3), fibroblast activation (Protocol 4), or gene expression (Protocol 5).
-
-
Data Analysis: Plot the results as a dose-response curve to determine the half-maximal effective concentration (EC50) for the desired anti-fibrotic effect. The optimal concentration will typically be in the range of the EC50 and well below the CC50.
Protocol 3: Quantification of Collagen Deposition (Sirius Red Assay)
This colorimetric assay quantifies total collagen deposition.[13]
Materials:
-
Sirius Red staining solution (0.1% Direct Red 80 in picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Spectrophotometer (plate reader)
Procedure:
-
After treating the cells with this compound as described in Protocol 2, remove the culture medium.
-
Gently wash the cell layer with PBS.[13]
-
Fix the cells with a suitable fixative (e.g., Kahle's solution) for 15 minutes at room temperature.[13]
-
Wash the cells with PBS.[13]
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.[13]
-
Wash unbound dye with 0.01 M HCl.[13]
-
Elute the bound dye with 0.1 M NaOH.[13]
-
Measure the absorbance of the eluate at a wavelength of 540 nm.
Protocol 4: Assessment of Fibroblast Activation (Immunofluorescence for α-SMA)
This protocol assesses the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[14]
Materials:
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Culture and treat fibroblasts on glass coverslips in a multi-well plate.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 5: Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the expression of fibrosis-related genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, LOX, ACTA2 (α-SMA)) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.
-
Analyze the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. fibroblast.org [fibroblast.org]
- 10. coriell.org [coriell.org]
- 11. buckinstitute.org [buckinstitute.org]
- 12. Primary Human Fibroblast Cell Culture [protocols.io]
- 13. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro [mdpi.com]
- 14. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Collagen Cross-Links by LC-MS/MS Following Treatment with the pan-Lysyl Oxidase Inhibitor PXS-4787
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to tissues. The stability and mechanical strength of collagen are largely determined by a series of post-translational modifications that result in the formation of covalent cross-links between collagen molecules.[1] This process is initiated by the lysyl oxidase (LOX) family of enzymes, which catalyze the oxidative deamination of lysine and hydroxylysine residues to form reactive aldehydes.[1] These aldehydes then spontaneously react to form immature and mature cross-links, such as pyridinoline (PYD) and deoxypyridinoline (DPD).[1] Dysregulation of collagen cross-linking is a hallmark of various fibrotic diseases and pathological scarring, making the LOX enzymes attractive therapeutic targets.
PXS-4787 is a potent and irreversible pan-LOX inhibitor that has been shown to reduce collagen deposition and cross-linking.[1][2][3][4] This application note provides a detailed protocol for the quantification of key collagen cross-links—pyridinoline (PYD), deoxypyridinoline (DPD), dihydroxylysinonorleucine (DHLNL), and hydroxylysinonorleucine (HLNL)—in tissue samples following treatment with this compound, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway and Mechanism of Action
This compound is a specific and effective pan-LOX inhibitor that abolishes lysyl oxidase activity.[1][2] The LOX family of enzymes (LOX, LOXL1-4) are copper-dependent amine oxidases that play a critical role in the formation of the collagenous extracellular matrix.[1][5] They catalyze the conversion of lysine residues in collagen and elastin to highly reactive aldehydes.[1] These aldehydes then undergo spontaneous chemical reactions with other aldehyde residues or unmodified lysine residues to form covalent cross-links that stabilize collagen fibrils.[1] By irreversibly inhibiting all LOX isoforms, this compound effectively blocks the initial step of collagen cross-link formation, leading to a reduction in both immature and mature cross-links.[3][5] This results in a less rigid and more organized collagen matrix, which can ameliorate skin scarring and fibrosis.[3][4]
Caption: Mechanism of action of this compound in inhibiting collagen cross-linking.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for collagen cross-links in a tissue model treated with a vehicle control and two different concentrations of this compound. The data is presented as mean ± standard deviation. This data is based on findings from studies investigating the effects of this compound on collagen cross-linking.[3][6]
| Analyte | Vehicle Control (pmol/µg collagen) | This compound (1 µM) (pmol/µg collagen) | This compound (10 µM) (pmol/µg collagen) |
| Hydroxyproline (µg/mg tissue) | 15.2 ± 1.8 | 14.8 ± 2.1 | 11.5 ± 1.5 |
| DHLNL | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2** |
| HLNL | 1.8 ± 0.3 | 1.6 ± 0.2 | 1.2 ± 0.2 |
| DPD | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.4 ± 0.06 |
| PYD | 1.2 ± 0.2 | 1.0 ± 0.15 | 0.7 ± 0.1 |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and LC-MS/MS analysis to quantify collagen cross-links.
Materials and Reagents
-
Tissue samples (e.g., skin, lung, liver) treated with vehicle or this compound
-
Pyridinoline (PYD) and Deoxypyridinoline (DPD) standards
-
Dihydroxylysinonorleucine (DHLNL) and Hydroxylysinonorleucine (HLNL) standards
-
Internal Standard (e.g., Pyridoxine)
-
6 M Hydrochloric acid (HCl)
-
Heptafluorobutyric acid (HFBA)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Sample Preparation
-
Tissue Homogenization and Hydrolysis:
-
Accurately weigh 10-20 mg of wet tissue.
-
Lyophilize the tissue samples to determine the dry weight.
-
Add 1 mL of 6 M HCl to the dried tissue.
-
Hydrolyze the samples at 110°C for 18-24 hours in a sealed, acid-resistant tube.
-
After hydrolysis, cool the samples and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in 1 mL of 0.1% HFBA in water.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% HFBA in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% HFBA in water to remove unbound impurities.
-
Elute the cross-links with 1 mL of 50% acetonitrile in water containing 0.1% HFBA.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Atlantis T3, 3 µm, 4.6 x 100 mm) is suitable for separating the cross-links.[7]
-
Mobile Phase A: 0.1% HFBA in water.
-
Mobile Phase B: Acetonitrile with 0.1% HFBA.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 20% Mobile Phase B over 10-15 minutes can effectively separate the analytes.[7]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
-
PYD: e.g., m/z 429.2 → 264.1
-
DPD: e.g., m/z 413.2 → 264.1
-
DHLNL: e.g., m/z 325.2 → 264.2
-
HLNL: e.g., m/z 309.2 → 292.2
-
-
Optimize collision energies and other MS parameters for each transition to maximize sensitivity.
-
Data Analysis
-
Generate a standard curve for each analyte using the prepared standards.
-
Quantify the amount of each cross-link in the samples by comparing their peak areas to the standard curves.
-
Normalize the cross-link concentrations to the total collagen content of the tissue, which can be estimated from the hydroxyproline concentration determined by a separate assay or by the same LC-MS/MS run if a standard is included.
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of collagen cross-links.
Conclusion
This application note provides a comprehensive protocol for the sensitive and specific quantification of collagen cross-links in biological samples treated with the pan-LOX inhibitor this compound. The use of LC-MS/MS allows for the precise measurement of changes in both immature and mature cross-links, providing valuable insights into the efficacy of this compound and other anti-fibrotic therapies. The detailed methodology can be adapted by researchers in drug discovery and development to assess the impact of novel compounds on collagen metabolism and fibrosis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Porcine Excisional Wound Model for Evaluating PXS-4787 in Dermal Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The porcine excisional wound model is a highly valued preclinical model for studying dermal wound healing due to the remarkable anatomical and physiological similarities between porcine and human skin.[1][2][3] This includes comparable skin thickness, hair density, dermal collagen composition, and wound healing mechanisms, such as re-epithelialization being the primary mode of closure for partial-thickness wounds.[1] These similarities provide a significant advantage over rodent models, where wound healing is dominated by contraction.[1][3] Consequently, data from porcine models often show better concordance with human clinical outcomes, making them ideal for evaluating novel therapeutics.[1]
PXS-4787 is a potent, irreversible, pan-lysyl oxidase (LOX) inhibitor that has shown promise in reducing scar formation.[4][5][6] Lysyl oxidases are a family of enzymes crucial for the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM).[7][8][9] By inhibiting LOX, this compound can modulate collagen deposition and organization, thereby reducing tissue stiffness and improving the cosmetic appearance of scars.[4][5]
These application notes provide detailed protocols for utilizing the porcine excisional wound model to assess the efficacy of this compound in promoting regenerative wound healing and minimizing fibrosis.
Key Signaling Pathways in Wound Healing and Fibrosis
Several signaling pathways are integral to the complex process of wound healing, including fibroblast activation, collagen synthesis, and ECM remodeling. This compound, by inhibiting LOX, indirectly influences these pathways by altering the mechanical properties of the ECM. Key pathways involved include:
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: A central regulator of fibrosis, TGF-β signaling promotes fibroblast proliferation and their differentiation into myofibroblasts, the primary cell type responsible for collagen deposition and wound contraction.[10][11][12]
-
Wnt/β-catenin Pathway: This pathway is involved in the proliferation and migration of fibroblasts and keratinocytes, as well as ECM and collagen contraction.[10][11][12][13]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including ERK/MAPK, influence wound healing by regulating the expression of matrix metalloproteinases (MMPs) in dermal fibroblasts, which are crucial for ECM remodeling.[10]
Below is a diagram illustrating the central role of fibroblasts and the influence of key signaling pathways in wound healing, leading to either normal tissue repair or fibrosis.
Caption: Signaling pathways in wound healing and fibrosis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its effects on collagen metabolism.
Table 1: In Vitro Inhibitory Activity of this compound [14]
| Target Enzyme | IC50 (µM) |
| Bovine LOX | 2 |
| rh LOXL1 | 3.2 |
| rh LOXL2 | 0.6 |
| rh LOXL3 | 1.4 |
| rh LOXL4 | 0.2 |
Table 2: Effect of this compound on Collagen Metabolism in Human Dermal Fibroblasts [5][15]
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Hydroxyproline | Baseline | - | Reduced (p = 0.0385) |
| Dihydroxylysinonorleucine (DHLNL) | Baseline | - | Reduced (p = 0.0159) |
| Desmosine/Isodesmosine (DPD) | Baseline | Reduced (p = 0.0359) | Reduced (p = 0.0396) |
| Pyridinoline (PYD) | Baseline | - | Reduced (p = 0.0403) |
| Fibrillar Collagen I Deposition | Baseline | No significant change | Significantly reduced (p < 0.01) |
| Collagen Coherency (Alignment) | Baseline | Significantly reduced (p < 0.01) | Significantly reduced (p < 0.01) |
Experimental Protocols
Protocol 1: Porcine Excisional Wound Model
This protocol describes the creation of full-thickness excisional wounds in a porcine model, a method widely used for preclinical evaluation of wound healing therapies.[16][17][18]
Materials:
-
Domestic Yorkshire pigs (female, 30-40 kg)
-
Anesthesia: Isoflurane, Telazol/ketamine/xylazine cocktail
-
Surgical preparation supplies: clippers, chlorhexidine scrub, alcohol, sterile drapes
-
Surgical instruments: scalpel (#10 blade), forceps, scissors, ruler
-
Electric dermatome (optional, for partial-thickness wounds)
-
Wound dressings: Polyurethane film (e.g., Tegaderm), gauze, bandages
-
Analgesics: Buprenorphine, fentanyl patch
-
Biopsy punches (6-8 mm)
-
Fixative: 10% neutral buffered formalin
-
Digital camera for photographic documentation
Procedure:
-
Animal Preparation:
-
Acclimate animals to the facility for at least 7 days.
-
Fast animals overnight before surgery.
-
Anesthetize the pig using an appropriate protocol (e.g., induction with Telazol/ketamine/xylazine, maintenance with isoflurane).
-
Shave the dorsal surface of the pig and prepare the surgical site with alternating scrubs of chlorhexidine and alcohol.[17]
-
Drape the surgical area with sterile drapes.
-
-
Wound Creation:
-
Mark the wound locations on the dorsum of the pig. A template can be used to ensure uniformity in size and spacing.[17]
-
For full-thickness wounds, use a scalpel to create excisions of a standardized size (e.g., 2 cm x 2 cm or as specified in the study design) down to the level of the panniculus carnosus.[17]
-
For partial-thickness wounds, an electric dermatome can be set to a specific depth (e.g., 300-900 µm) to create uniform wounds.[16][19]
-
Control bleeding with gentle pressure.
-
-
Treatment Application and Dressing:
-
Apply the test article (this compound formulation) or vehicle control to the designated wounds.
-
Cover the wounds with a primary dressing (e.g., polyurethane film) and a secondary absorbent dressing.[17]
-
Secure the dressings with an adhesive bandage and a protective jacket to prevent removal by the animal.[17]
-
-
Post-Operative Care:
-
Wound Assessment and Biopsy Collection:
-
At predetermined time points (e.g., days 7, 14, 21, 28), photograph the wounds with a ruler for scale to assess wound closure.
-
Collect full-thickness biopsies using a biopsy punch from the wound center for histological analysis.[16]
-
Fix biopsies in 10% neutral buffered formalin for at least 24 hours before processing for histology.
-
The following diagram outlines the experimental workflow for the porcine excisional wound model.
Caption: Experimental workflow for the porcine excisional wound model.
Protocol 2: Histological and Immunohistochemical Analysis
This protocol details the methods for evaluating wound healing and fibrosis from the collected biopsies.
Materials:
-
Paraffin-embedded tissue blocks
-
Microtome
-
Glass slides
-
Staining reagents: Hematoxylin and Eosin (H&E), Masson's Trichrome
-
Immunohistochemistry (IHC) reagents:
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I)
-
Secondary antibodies
-
DAB substrate kit
-
Antigen retrieval solution
-
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Tissue Processing and Sectioning:
-
Process formalin-fixed biopsies into paraffin-embedded blocks.
-
Section the blocks at 5 µm thickness and mount on glass slides.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with H&E to assess overall wound morphology, re-epithelialization, inflammation, and granulation tissue formation.
-
-
Masson's Trichrome Staining:
-
Stain sections with Masson's Trichrome to visualize and quantify collagen deposition. Collagen will stain blue, nuclei black, and cytoplasm/muscle red.[21]
-
Use image analysis software to quantify the area of collagen deposition.
-
-
Immunohistochemistry for α-SMA and Collagen I:
-
Perform antigen retrieval on deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against α-SMA (to identify myofibroblasts) and Collagen I.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the expression of α-SMA and Collagen I using image analysis software.
-
Concluding Remarks
The porcine excisional wound model provides a robust and clinically relevant platform for the preclinical evaluation of anti-fibrotic therapies like this compound. The protocols outlined in these application notes offer a standardized approach to wound creation, treatment, and analysis, ensuring reproducible and translatable data. The quantitative assessment of collagen deposition and cellular markers of fibrosis will enable a thorough evaluation of the efficacy of this compound in promoting regenerative wound healing and reducing scar formation.
References
- 1. A Standardized Porcine Model for Partial-Thickness Wound Healing Studies: Design, Characterization, Model Validation, and Histological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porcine Materials in Wound Healing - SSR Solutions [ssr-solutions.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 9. Loxl2 is dispensable for dermal development, homeostasis and tumour stroma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblasts – the cellular choreographers of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulating embryonic signaling pathways paves the way for regeneration in wound healing [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a porcine excisional wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Porcine Ischemic Wound-Healing Model for Preclinical Testing of Degradable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced In Vivo Wound Healing Efficacy of a Novel Hydrogel Loaded with Copper (II) Schiff Base Quinoline Complex (CuSQ) Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for qPCR Analysis of COL1A1 and LOX Expression with PXS-4787
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-4787 is a potent, irreversible, and specific pan-lysyl oxidase (LOX) inhibitor.[1][2][3] The LOX family of enzymes plays a critical role in the extracellular matrix (ECM) by catalyzing the covalent cross-linking of collagen and elastin.[4] This process is fundamental to providing tensile strength and stability to tissues. However, in pathological conditions such as fibrosis and scarring, dysregulation of LOX activity leads to excessive ECM stiffening. Collagen Type I, the most abundant collagen, is a primary component of scar tissue, and its alpha-1 chain is encoded by the COL1A1 gene.[1][4]
This compound acts by directly inhibiting the enzymatic activity of LOX, thereby reducing collagen cross-linking, which can ameliorate skin scarring and fibrosis.[5][6][7] A key question for researchers is whether this inhibition also affects the transcriptional regulation of COL1A1 and LOX itself. These application notes provide a comprehensive protocol for investigating the effects of this compound on COL1A1 and LOX gene expression using quantitative real-time polymerase chain reaction (qPCR). The available data suggests that this compound's primary mechanism is post-translational, with minimal to no direct impact on the transcription of these genes in human dermal fibroblasts.[5][6]
Signaling Pathway: Collagen Cross-Linking and LOX Inhibition
The synthesis and maturation of collagen is a multi-step process. Procollagen is synthesized intracellularly and secreted into the extracellular space, where it is cleaved into tropocollagen. The lysyl oxidase (LOX) enzyme then acts on lysine and hydroxylysine residues of tropocollagen, initiating the formation of covalent cross-links that stabilize collagen fibrils. This compound directly inhibits the enzymatic function of LOX, disrupting this final maturation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PXS-4787 Technical Support Center: In Vitro Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PXS-4787 in vitro.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound for in vitro experiments?
The recommended solvent for dissolving this compound and its hydrochloride salt is Dimethyl Sulfoxide (DMSO).[1][2]
2. How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in newly opened, hygroscopic DMSO.[1][2] For this compound, a concentration of 25 mg/mL (109.04 mM) can be achieved with the aid of ultrasonic treatment and warming.[1] For this compound hydrochloride, a concentration of 100 mg/mL (376.32 mM) is attainable with ultrasonic treatment, warming, and heating to 60°C.[2]
3. My this compound is not dissolving completely in DMSO. What should I do?
Ensure you are using fresh, high-quality DMSO as it is hygroscopic and absorbed water can affect solubility.[1][2] Gentle warming and sonication are often necessary to achieve complete dissolution, especially at higher concentrations.[1][2]
4. How should I prepare working solutions of this compound for cell culture experiments?
It is recommended to first prepare a high-concentration stock solution in DMSO. To avoid precipitation in aqueous media, perform serial dilutions of the stock solution in DMSO to create an intermediate concentration before adding it to your cell culture medium or buffer.[3] For example, to achieve a final concentration of 1 µM in your experiment, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to 2 mL of your aqueous medium.[3]
5. What are the recommended storage conditions and stability for this compound solutions?
For this compound hydrochloride stock solutions in solvent, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Storage should be in sealed containers, away from moisture.[2]
6. Is this compound toxic to cells in vitro?
This compound has been shown to be well-tolerated by primary human dermal fibroblasts at concentrations up to 100 µM for 72 hours.[1][4]
7. Are there known stability issues with this compound?
While stable in DMSO stock solutions under proper storage, some degradation of this compound was observed in cream formulations, which led to the development of a more stable analog, PXS-6302.[4][5] For in vitro experiments, using freshly prepared dilutions from a properly stored stock solution is recommended to minimize potential degradation.
Troubleshooting Guides
Issue: Precipitate forms when adding this compound solution to aqueous media.
| Possible Cause | Troubleshooting Step |
| High final concentration of DMSO | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. |
| Direct dilution of high concentration stock | Avoid adding a highly concentrated DMSO stock solution directly to your aqueous buffer. Perform an intermediate dilution step in DMSO first.[3] |
| Compound crashing out of solution | The aqueous solubility of this compound is low. Ensure the final concentration in your experiment does not exceed its solubility limit in the aqueous medium. |
Issue: Inconsistent experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate concentration | Verify the initial concentration of your stock solution. Ensure complete dissolution of the compound when preparing the stock. |
| Hygroscopic DMSO | Use newly opened, high-purity DMSO to prepare your stock solution as water content can affect solubility and stability.[1][2] |
Quantitative Data Summary
Table 1: Solubility of this compound and its Hydrochloride Salt in DMSO
| Compound | Solvent | Concentration | Conditions | Reference |
| This compound | DMSO | 25 mg/mL (109.04 mM) | Ultrasonic and warming | [1] |
| This compound hydrochloride | DMSO | 100 mg/mL (376.32 mM) | Ultrasonic, warming, and heat to 60°C | [2] |
Table 2: Recommended Storage of this compound Hydrochloride Stock Solution
| Storage Temperature | Duration | Conditions | Reference |
| -80°C | 6 months | Sealed storage, away from moisture | [2] |
| -20°C | 1 month | Sealed storage, away from moisture | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 229.27 g/mol ).
-
Add the appropriate volume of new, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath and sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw a vial of the 10 mM this compound stock solution.
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 with DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in your cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Gently mix the working solution before adding it to your cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PXS-4787 Topical Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential degradation issues when working with PXS-4787 in topical cream formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible small molecule inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] Its primary function is to covalently bind to the active site of LOX enzymes, thereby preventing the cross-linking of collagen and elastin in the extracellular matrix.[3] This mechanism has been investigated for its potential to ameliorate skin scarring and fibrosis.[1][4]
Q2: Have stability issues with this compound in topical formulations been reported?
Yes, stability data for this compound in cream formulations revealed "unwanted degradation," which ultimately led to the discontinuation of its pre-clinical development in favor of a more stable analog, PXS-6302.[1][5][6]
Q3: What are the potential causes of this compound degradation in a cream base?
While specific degradation pathways for this compound have not been publicly detailed, common causes for drug degradation in topical formulations include:
-
Hydrolysis: Reaction with water, which is a major component of many cream bases.
-
Oxidation: this compound could be susceptible to oxidation by atmospheric oxygen or peroxide impurities in excipients. The allylamine functional group, which is key to its irreversible inhibition mechanism, could be a site for oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive molecules.
-
Interaction with Excipients: Components of the cream base, such as emulsifiers, preservatives, or pH modifiers, could react with this compound.
-
Inappropriate pH: The pH of the formulation can significantly influence the stability of a drug molecule.
Q4: How can I assess the stability of this compound in my formulation?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required. This method should be able to separate the intact this compound from its potential degradation products. Key parameters to monitor during a stability study include the concentration of this compound over time at various storage conditions (e.g., temperature, humidity, light exposure).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound topical formulations.
| Problem | Possible Causes | Recommended Solutions |
| Loss of this compound potency in the formulation over a short period. | Degradation of the active pharmaceutical ingredient (API). | 1. Confirm Degradation: Use a validated HPLC method to quantify the concentration of this compound and identify any degradation peaks. 2. pH Adjustment: Evaluate the effect of formulation pH on stability. Buffer the formulation to a pH where this compound exhibits maximum stability. 3. Antioxidants: If oxidation is suspected, incorporate antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol into the formulation. 4. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation. 5. Light Protection: Store the formulation in light-resistant containers. |
| Changes in the physical appearance of the cream (e.g., color change, phase separation). | API degradation leading to colored degradants or interaction between the API/degradants and excipients causing emulsion instability. | 1. Identify Degradants: Attempt to identify the structure of the degradation products using techniques like LC-MS. This can provide clues about the degradation pathway. 2. Excipient Compatibility Study: Conduct a systematic study of the compatibility of this compound with individual excipients in the formulation. 3. Reformulation: Consider using alternative excipients that are known to be more inert. For example, choose a different emulsifier or preservative system. |
| Inconsistent results in in-vitro or ex-vivo experiments. | Non-uniform distribution of this compound in the cream or degradation of the API. | 1. Ensure Homogeneity: Verify the manufacturing process for the cream to ensure uniform distribution of this compound. 2. Fresh Formulations: Use freshly prepared formulations for your experiments to minimize the impact of degradation. 3. Stability Monitoring: Run a parallel stability study under the same conditions as your experiment to correlate any loss in activity with API degradation. |
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Lysyl Oxidase Enzymes
| Enzyme | IC₅₀ (µM) |
| Bovine LOX | 2 |
| rhLOXL1 | 3.2 |
| rhLOXL2 | 0.6 |
| rhLOXL3 | 1.4 |
| rhLOXL4 | 0.2 |
Data sourced from MedChemExpress and based on published research.[7]
Experimental Protocols
1. Protocol: Stability Assessment of this compound in a Topical Cream using HPLC
-
Objective: To quantify the concentration of this compound in a cream formulation over time and detect the formation of degradation products.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the cream containing a known amount of this compound.
-
Extract this compound from the cream matrix using a suitable solvent (e.g., a mixture of methanol and water). This may require vortexing and sonication followed by centrifugation to separate the excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry for higher specificity.
-
Injection Volume: 10 µL.
-
-
Stability Study:
-
Store aliquots of the cream at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and protected from light.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples in triplicate using the developed HPLC method.
-
Calculate the percentage of this compound remaining and the relative area of any degradation peaks.
-
-
2. Protocol: Evaluation of Lysyl Oxidase Inhibition using the Amplex Red Assay
-
Objective: To determine the functional activity of this compound extracted from a topical formulation.
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the lysyl oxidase-catalyzed oxidation of a substrate. The H₂O₂ is then detected using Amplex Red, which in the presence of horseradish peroxidase (HRP), is converted to the fluorescent product, resorufin.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound standard and extract this compound from the cream formulation.
-
Prepare solutions of recombinant human lysyl oxidase (e.g., LOXL2), HRP, Amplex Red reagent, and a suitable substrate (e.g., putrescine).
-
-
Assay Procedure:
-
In a 96-well plate, add the lysyl oxidase enzyme.
-
Add varying concentrations of the this compound standard or the extract from the cream.
-
Pre-incubate to allow for the irreversible inhibition to occur.[1]
-
Initiate the reaction by adding the substrate, Amplex Red reagent, and HRP.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. Compare the IC₅₀ of the extracted this compound to that of the standard to assess its potency.
-
-
Visualizations
Caption: Potential pathways leading to the degradation of this compound in topical cream formulations.
Caption: A logical workflow for troubleshooting this compound degradation in topical formulations.
Caption: The inhibitory mechanism of this compound on the lysyl oxidase signaling pathway.
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. umbrellalabs.is [umbrellalabs.is]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
PXS-4787 Technical Support Center: Investigating Off-Target Effects on Skin Cell Transcriptome
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers investigating the off-target effects of PXS-4787 on the transcriptome of skin cells. The following FAQs and guides are designed to address specific experimental questions and potential discrepancies in results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, irreversible, and mechanism-based pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] It targets all five members of the LOX family, which are crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[3][4] By inhibiting these enzymes, this compound effectively reduces collagen deposition and cross-linking, which is the basis for its investigation in fibrotic skin conditions and scarring.[2][5][6]
Q2: Has this compound demonstrated any off-target activity on other amine oxidases?
Studies have shown that this compound can be oxidized by semicarbazide-sensitive amine oxidase (SSAO) and diamine oxidase (DAO), suggesting potential interactions.[5][7] Researchers should be aware of this when designing experiments and interpreting results, as effects on these enzymes could contribute to the overall cellular response.
Q3: What are the known effects of this compound on the transcriptome of human skin cells?
Transcriptomic studies on human skin cells treated with this compound have yielded specific, though somewhat differing, results.
One key study performed RNA sequencing (RNA-Seq) on primary human fibroblasts and keratinocytes treated with 10 µM this compound for 24 hours. This analysis revealed minimal changes in gene expression, with only four genes showing significant differential expression in fibroblasts and two in keratinocytes.[2] The same study reported no change in the RNA levels of COL1A1 or LOX, suggesting the absence of a compensatory transcriptional response for these key fibrotic genes.[2]
In contrast, another source reports that treatment with 10 µM this compound for 48 hours induced differential expression of COL1A1, LOX, GAPDH, and PGK1 in both fibroblasts and keratinocytes.[1][8] The discrepancy in these findings may be attributable to the different treatment durations (24 hours vs. 48 hours).
Troubleshooting Guide
Issue: Discrepancy in Gene Expression Results Following this compound Treatment.
If your experimental results on gene expression changes in skin cells following this compound treatment are inconsistent with published data or vary between experiments, consider the following factors:
-
Treatment Duration: As noted in the FAQs, the duration of this compound exposure (e.g., 24 hours vs. 48 hours) may lead to different transcriptomic profiles. Ensure your experimental timeline is consistent and consider time-course studies to capture dynamic changes.
-
Cell Type and Donor Variability: Primary human fibroblasts and keratinocytes can exhibit significant donor-to-donor variability. The passage number of the cells can also influence their gene expression profiles.
-
Drug Concentration: While 10 µM has been used in key studies, dose-response experiments are crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Experimental Model: The "scar-in-a-jar" model, which mimics a fibrotic environment, may yield different results compared to standard cell culture conditions.[2]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Lysyl Oxidase Family Enzymes
| Enzyme Target | IC50 (µM) |
| Bovine LOX | 2 |
| Human LOXL1 | 3.2 |
| Human LOXL2 | 0.6 |
| Human LOXL3 | 1.4 |
| Human LOXL4 | 0.2 |
Data sourced from MedChemExpress and Nature Communications.[1][2][8]
Table 2: Summary of Reported Differentially Expressed Genes in Human Skin Cells Treated with this compound
| Cell Type | Treatment | Differentially Expressed Genes | Source |
| Fibroblasts | 10 µM for 24h | 4 genes (unspecified in primary source) | [2] |
| Keratinocytes | 10 µM for 24h | 2 genes (unspecified in primary source) | [2] |
| Fibroblasts & Keratinocytes | 10 µM for 48h | COL1A1, LOX, GAPDH, PGK1 | [1][8] |
Experimental Protocols
Protocol 1: Assessment of Gene Expression Changes in Human Dermal Fibroblasts using RT-qPCR
This protocol is adapted from the methodology described in Chaudhari et al., 2022.[2]
-
Cell Seeding: Seed primary human dermal fibroblasts (50,000 cells/well) in a 6-well plate.
-
Culture Conditions: Culture cells in a "scar-in-a-jar" medium to simulate a fibrotic environment.
-
Treatment: Incubate the cells with this compound at desired concentrations (e.g., 0 µM, 1 µM, and 10 µM) for a specified duration (e.g., 48 hours).
-
RNA Extraction: Extract total mRNA from the cells using a commercially available RNA extraction kit (e.g., RNeasy mini kit).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Convert the extracted mRNA to cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for your target genes and appropriate housekeeping genes for normalization.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
optimizing PXS-4787 incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of PXS-4728A, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PXS-4728A?
PXS-4728A is a mechanism-based inhibitor of SSAO/VAP-1.[1] This enzyme is involved in inflammatory processes by facilitating the adhesion and migration of leukocytes from the bloodstream to tissues.[2][3] By inhibiting SSAO, PXS-4728A reduces the inflammatory response.[4][5] The inhibition of SSAO's enzymatic function has been shown to impair neutrophil migration.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
The IC50 of PXS-4728A for recombinant human VAP-1/SSAO is 5 nM.[1] For tissue homogenates from various species (mouse, rat, dog, rabbit), the IC50 is less than 10 nM.[1] A common concentration used in radioactive enzymic activity assays to ensure specific SSAO inhibition is 30 nM.[5] Therefore, a starting concentration in the range of 10-100 nM is recommended for most in vitro applications.
Q3: How should I prepare PXS-4728A for my experiments?
PXS-4728A has high water solubility at pH 7.4 (>10 mg/mL).[1] For in vivo studies, a common vehicle for oral administration involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.[4] For in vitro assays, direct dissolution in an appropriate buffer or DMSO is typically sufficient. It is recommended to prepare fresh solutions for use.[4]
Troubleshooting Guide: Optimizing Incubation Time for Maximal Inhibition
Issue: I am not observing the expected level of SSAO inhibition with PXS-4728A.
This guide provides a systematic approach to determine the optimal pre-incubation time with PXS-4728A before the addition of the substrate to achieve maximal enzymatic inhibition in your specific experimental setup.
Step 1: Verify Reagent and Assay Integrity
-
PXS-4728A Stock Solution: Ensure your PXS-4728A stock solution is correctly prepared and has not undergone degradation. It is recommended to prepare fresh stock solutions.
-
Enzyme Source: Confirm the activity of your SSAO enzyme source (e.g., recombinant protein, tissue homogenate).
-
Substrate: Check the concentration and integrity of the substrate (e.g., [14C]-benzylamine).
-
Assay Buffer and Conditions: Verify the pH and composition of your assay buffer. The enzymatic assay is typically performed at 37°C.[5]
Step 2: Experimental Protocol for Time-Course Inhibition
This experiment aims to identify the pre-incubation time required for PXS-4728A to achieve maximal inhibition of SSAO activity before the addition of the substrate.
Materials:
-
PXS-4728A stock solution
-
SSAO enzyme source (e.g., recombinant human VAP-1/SSAO, tissue homogenate)
-
Assay buffer
-
Substrate solution (e.g., [14C]-benzylamine)
-
Specific SSAO inhibitor for control (e.g., 1 µM Mofegiline)[1]
-
96-well microplate
-
Plate reader or scintillation counter
Methodology:
-
Prepare Reagents: Prepare dilutions of your SSAO enzyme source and PXS-4728A in assay buffer. A typical concentration for PXS-4728A would be in the range of its IC50 (e.g., 10-100 nM).
-
Set up Plate:
-
Test Wells: Add the SSAO enzyme source to the wells. Then add the PXS-4728A solution.
-
Positive Control (No Inhibition): Add the SSAO enzyme source and an equivalent volume of vehicle (the solvent used for PXS-4728A).
-
Negative Control (Maximal Inhibition): Add the SSAO enzyme source and a saturating concentration of a known SSAO inhibitor (e.g., 1 µM Mofegiline).
-
-
Pre-incubation: Incubate the plate at 37°C for varying periods (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes). This is the key variable you are optimizing.
-
Initiate Reaction: After the designated pre-incubation time, add the substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a fixed period, for example, 30 minutes.[5]
-
Detection: Measure the product formation using a suitable method (e.g., fluorescence, radioactivity).
Step 3: Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Tabulate and Visualize Data: Plot the percent inhibition as a function of the pre-incubation time.
Hypothetical Data Table:
| Pre-incubation Time (minutes) | Average Signal (RFU) | % Inhibition |
| 0 | 8500 | 15.0 |
| 5 | 6200 | 38.0 |
| 10 | 4100 | 59.0 |
| 15 | 2500 | 75.0 |
| 20 | 1800 | 82.0 |
| 30 | 1500 | 85.0 |
| 45 | 1450 | 85.5 |
| 60 | 1480 | 85.2 |
| Positive Control | 10000 | 0 |
| Negative Control | 1000 | 100 |
From this hypothetical data, the optimal pre-incubation time would be around 30 minutes, as further incubation does not significantly increase the inhibition.
Experimental Workflow Diagram
Caption: Workflow for optimizing PXS-4728A pre-incubation time.
Signaling Pathway Diagram
Caption: PXS-4728A inhibits SSAO, reducing leukocyte migration and inflammation.
References
- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The inhibitor of semicarbazide‐sensitive amine oxidase, PXS‐4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
challenges in delivering PXS-4787 in animal models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of PXS-4787 in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2] It functions as a mechanism-based inhibitor, meaning it is processed by the enzyme to a reactive species that then covalently binds to the enzyme's active site, leading to irreversible inhibition.[1] The primary role of LOX enzymes is to cross-link collagen and elastin, which are critical components of the extracellular matrix. By inhibiting LOX, this compound reduces the formation of these cross-links, thereby modulating tissue stiffness and fibrotic processes.[1]
Q2: What are the primary applications of this compound in animal models?
This compound has been predominantly studied for its anti-fibrotic effects, particularly in models of skin scarring and fibrosis.[1][2][3] It has been shown to reduce collagen deposition and cross-linking in both in vitro and in vivo models.[1][2]
Q3: What administration routes have been reported for this compound in animal models?
The most extensively documented route of administration for this compound is topical , typically as a cream formulation.[2][3] There is also a published record of intraperitoneal (i.p.) injection in mice. At present, there is no publicly available information on the oral or intravenous administration of this compound in animal models.
Troubleshooting Guides
Topical Administration
Issue: Degradation of this compound in Cream Formulations
A significant challenge reported with this compound is its chemical instability in cream formulations. This "unwanted degradation" was substantial enough to halt its further preclinical development in this form and led to the development of a more stable analog, PXS-6302.[1]
Troubleshooting:
-
Formulation Considerations: The precise nature of the degradation has not been publicly detailed. However, researchers should consider potential hydrolysis or oxidation pathways. It is advisable to:
-
Prepare fresh formulations immediately before use.
-
Minimize exposure of the formulation to light and air.
-
Conduct pilot stability studies with the chosen vehicle cream to assess the integrity of this compound over the duration of the experiment.
-
Consider using simple, well-defined vehicles and avoid complex cream bases with numerous excipients that could interact with the compound.
-
-
Alternative Compound: For studies where long-term stability in a topical formulation is critical, researchers may consider using the more stable analog, PXS-6302, which was specifically designed to overcome this limitation.[1]
Intraperitoneal (i.p.) Administration
Issue: Lack of Efficacy on Specific Endpoints
A study utilizing i.p. administration of PXS-4787A (an alias for this compound) in a mouse model of skin scarring reported no significant change in the appearance of collagen in the scar tissue. This suggests that achieving a therapeutic concentration at the target site for this specific application via the i.p. route may be challenging.
Troubleshooting:
-
Dosage and Frequency: The reported dosage was 75 mg/kg. Researchers may need to conduct dose-response studies to determine the optimal concentration for their specific model and endpoint. Increasing the frequency of administration could also be explored, while carefully monitoring for any adverse effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If feasible, conducting PK/PD studies to measure the concentration of this compound in the target tissue after i.p. administration would be highly valuable. This can help determine if the lack of efficacy is due to poor tissue penetration or insufficient target engagement.
-
Vehicle Selection: The choice of vehicle for i.p. injection is critical. While not specified for the this compound study, commonly used vehicles like methylcellulose have been reported to cause histologic lesions with chronic administration, which could be a confounding factor. It is recommended to use well-tolerated vehicles such as saline or PBS whenever possible. If a suspending agent is necessary, its potential effects should be carefully evaluated in a control group.
Issue: Potential for Adverse Effects
While no specific adverse effects have been reported for i.p. administration of this compound, general complications can arise from the injection procedure itself.
Troubleshooting:
-
Proper Injection Technique: Ensure proper training in i.p. injection techniques to avoid injury to internal organs.
-
Monitoring: Closely monitor animals after injection for any signs of distress, abdominal pain, or changes in behavior.
-
Necropsy: At the end of the study, a thorough necropsy should be performed to examine the peritoneal cavity and abdominal organs for any signs of inflammation, adhesions, or other abnormalities.
Oral and Intravenous Administration
Issue: Lack of Available Data
Currently, there is no published data on the oral bioavailability, pharmacokinetic profile, or potential toxicity of this compound when administered orally or intravenously in animal models. This lack of information presents a significant challenge for researchers wishing to use these routes.
Troubleshooting:
-
Pilot Studies: Researchers interested in oral or i.v. administration will need to conduct initial pilot studies to determine basic pharmacokinetic parameters and assess tolerability.
-
Formulation for Systemic Delivery: For oral administration, formulation studies will be necessary to find a suitable vehicle that ensures dissolution and absorption. For intravenous administration, the solubility of this compound in a physiologically compatible vehicle will need to be determined.
-
Consideration of Analogs: The related pan-LOX inhibitor, PXS-5505, has been reported to be orally bioavailable. For studies requiring systemic pan-LOX inhibition, PXS-5505 may be a more suitable starting point.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| IC₅₀ (LOX) | ~3.0 µM | Bovine | In vitro | [1] |
| IC₅₀ (LOXL1) | ~3.2 µM | Human | In vitro | [1] |
| IC₅₀ (LOXL2) | ~0.6 µM | Human | In vitro | [1] |
| IC₅₀ (LOXL3) | ~1.4 µM | Human | In vitro | [1] |
| IC₅₀ (LOXL4) | ~0.2 µM | Human | In vitro | [1] |
| Topical Dose | 3% cream | Mouse, Porcine | Topical | [2][3] |
| Intraperitoneal Dose | 75 mg/kg | Mouse | Intraperitoneal |
Experimental Protocols
Protocol 1: Topical Administration of this compound in a Mouse Model of Skin Fibrosis
This protocol is a general guideline based on published studies. Researchers should adapt it to their specific experimental design.
-
Animal Model: Use a validated mouse model of skin fibrosis, such as the bleomycin-induced dermal fibrosis model.
-
This compound Formulation:
-
Prepare a 3% (w/w) this compound cream in a suitable vehicle immediately before the first use.
-
Store the formulation protected from light and at a controlled temperature (e.g., 4°C), and assess stability for the duration of the experiment.
-
-
Administration:
-
Shave the dorsal skin of the mice.
-
Apply a defined amount of the 3% this compound cream or vehicle control to the shaved area once daily.
-
Continue the treatment for the desired duration (e.g., 28 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect skin tissue from the treated area.
-
Analyze the tissue for endpoints such as collagen deposition (e.g., using Masson's trichrome staining), collagen cross-linking (e.g., by measuring hydroxyproline content or using HPLC), and expression of fibrotic markers.
-
Protocol 2: Intraperitoneal Administration of this compound in Mice
This protocol is based on the limited available information and should be optimized for each specific study.
-
Animal Model: Select an appropriate mouse model for the research question.
-
This compound Formulation:
-
Solubilize or suspend this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., saline, PBS, or a vehicle containing a low concentration of a solubilizing agent like DMSO and a surfactant like Tween 80).
-
Ensure the final concentration of any solubilizing agents is well-tolerated by the animals.
-
Prepare the formulation fresh before each injection.
-
-
Administration:
-
Administer this compound or vehicle control via intraperitoneal injection at a dose of 75 mg/kg.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
The frequency of administration will need to be determined based on the experimental design.
-
-
Endpoint Analysis:
-
Monitor the animals for any adverse effects.
-
At the end of the study, collect tissues of interest for the relevant analyses.
-
Perform a necropsy to examine the peritoneal cavity for any abnormalities.
-
Visualizations
Caption: Mechanism of action of this compound as an irreversible inhibitor of Lysyl Oxidase.
Caption: Troubleshooting workflow for challenges in this compound delivery in animal models.
References
Technical Support Center: PXS-4787 Dose-Response in Fibrosis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PXS-4787 in fibrosis models. The information is designed to assist in the accurate interpretation of dose-response curves and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, irreversible, and specific pan-lysyl oxidase (LOX) inhibitor.[1][2][3] The LOX family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4) are crucial for the cross-linking of collagen and elastin, which provides structural integrity to the extracellular matrix (ECM).[4] In fibrotic diseases, excessive LOX activity leads to increased collagen cross-linking, resulting in tissue stiffening and organ dysfunction.[4] this compound works by binding to the active site of LOX enzymes, preventing this cross-linking process.[4]
Q2: What are the typical IC50 values for this compound against different lysyl oxidase enzymes?
The half-maximal inhibitory concentration (IC50) values for this compound vary among the different lysyl oxidase isoforms, demonstrating a broad inhibitory profile.
| Enzyme Target | IC50 Value (µM) |
| Bovine LOX | 2 |
| rhLOXL1 | 3.2 |
| rhLOXL2 | 0.6 |
| rhLOXL3 | 1.4 |
| rhLOXL4 | 0.2 |
(Data sourced from MedchemExpress and TargetMol)[1][2][3]
Q3: I am not observing a clear dose-dependent inhibition of fibrosis in my in vitro model. What are some potential reasons?
Several factors could contribute to a lack of a clear dose-response. Consider the following:
-
Cell Model and Culture Conditions: The choice of cell type and culture conditions can significantly impact the fibrotic response. Primary human dermal fibroblasts have been shown to respond to this compound.[1] The "scar-in-a-jar" model, which mimics a fibrotic environment, has been successfully used to demonstrate the dose-dependent effects of this compound.[5][6] Ensure your model system is appropriate for studying fibrosis.
-
Treatment Duration: this compound is a time-dependent inhibitor.[1] Shorter incubation times may not be sufficient to observe a maximal effect. In some studies, treatment for 11 days was necessary to see significant effects on collagen deposition and cross-linking.[5][6]
-
Concentration Range: Ensure the concentrations of this compound used are within the effective range. Studies have shown effects at 1 µM and 10 µM.[5][6] Based on the IC50 values, concentrations below 0.2 µM may not be sufficient to inhibit all LOX isoforms.
-
Endpoint Measurement: The chosen readout for fibrosis is critical. Direct measurement of collagen cross-links (e.g., DHLNL, HLNL, PYD, DPD) and total collagen (hydroxyproline) are sensitive markers.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform cell suspension and careful pipetting to achieve consistent cell numbers across wells. |
| Cell passage number. | Use cells within a consistent and low passage number range, as fibroblast characteristics can change with extensive passaging. | |
| Reagent preparation. | Prepare fresh dilutions of this compound for each experiment to avoid degradation. | |
| No effect of this compound at any concentration | Inactive compound. | Verify the purity and activity of your this compound stock. Consider purchasing from a reputable supplier. |
| Insufficient LOX expression in the cell model. | Confirm that your chosen cell line expresses lysyl oxidase enzymes at a detectable level under your experimental conditions. | |
| Assay sensitivity. | Your chosen endpoint may not be sensitive enough to detect changes. Consider more direct measures of collagen cross-linking. | |
| Unexpected cell toxicity | High concentrations of this compound or solvent. | This compound has been shown to be well-tolerated by primary human dermal fibroblasts at concentrations up to 100 µM for 72 hours.[1] Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Perform a vehicle control. |
| Contamination. | Check for microbial contamination in your cell cultures. |
Data Presentation
Table 1: In Vitro Dose-Response of this compound on Fibrosis Markers
This table summarizes the effects of different concentrations of this compound on key markers of fibrosis in an 11-day "scar-in-a-jar" model using primary human dermal fibroblasts.
| Marker | 1 µM this compound | 10 µM this compound |
| Hydroxyproline (Total Collagen) | No significant reduction | Significant reduction (p=0.0385)[5][6] |
| DHLNL (Immature Cross-link) | Trend towards reduction | Significant reduction (p=0.0159 vs control)[5][6] |
| HLNL (Immature Cross-link) | No significant reduction | Trend towards reduction[6] |
| DPD (Mature Cross-link) | Significant reduction (p=0.0359 vs control)[5][6] | Significant reduction (p=0.0396 vs control)[5][6] |
| PYD (Mature Cross-link) | No significant reduction | Significant reduction (p=0.0403 vs control)[5][6] |
Experimental Protocols
"Scar-in-a-Jar" In Vitro Fibrosis Model
This protocol is adapted from studies demonstrating the anti-fibrotic effects of this compound.
-
Cell Seeding: Seed primary human dermal fibroblasts in a suitable culture plate at a density that allows for the formation of a confluent monolayer and subsequent matrix deposition over the culture period.
-
Induction of Fibrotic Environment: Culture the cells in a medium that promotes collagen production and deposition. This may include supplementation with ascorbic acid and other profibrotic factors.
-
This compound Treatment: Once the cells have adhered and started to proliferate, introduce this compound at the desired concentrations (e.g., 0, 1, and 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Long-term Culture: Maintain the cultures for an extended period, typically 11 days, to allow for significant extracellular matrix accumulation. Change the media with fresh this compound every 2-3 days.
-
Endpoint Analysis: After the incubation period, harvest the cell layers and/or conditioned media for analysis of fibrosis markers such as hydroxyproline and collagen cross-links (DHLNL, HLNL, PYD, DPD) using techniques like LC-MS/MS.
Visualizations
Caption: Mechanism of action of this compound in inhibiting fibrosis.
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for unexpected dose-response results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in PXS-4787 experimental results
Technical Support Center: PXS-4787
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound. The information is designed to help address potential variability in experimental results and provide clarity on best practices for its use.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with this compound.
Q1: We are observing significant well-to-well variability in our lysyl oxidase (LOX) activity assays. What could be the cause?
A1: Variability in LOX activity assays can stem from several factors. Here are some key areas to investigate:
-
Incomplete Solubilization of this compound: this compound hydrochloride is soluble in DMSO.[1] Ensure the compound is fully dissolved before preparing serial dilutions. Precipitates can lead to inconsistent concentrations across your assay plate. It is recommended to first prepare a concentrated stock solution in DMSO and then make intermediate dilutions in DMSO before the final dilution into your aqueous assay buffer.[2]
-
Assay Buffer Conditions: The enzymatic activity of LOX is sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for the specific LOX isoform being studied and that the temperature is consistent throughout the experiment.[3] Using ice-cold assay buffer can inhibit the reaction; it should be at room temperature for optimal performance.[4]
-
Reagent Preparation and Handling: Prepare all reagents fresh, especially the substrate and enzyme solutions.[3] If using the Amplex Red assay, be aware that the probe is light-sensitive, and prolonged exposure to light can lead to artifactual formation of the fluorescent product, resorufin, increasing background signal and variability.[5][6] Minimize light exposure during the assay setup and measurement.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor or enzyme, can introduce significant errors. Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells to ensure consistency.[4]
Q2: The IC50 value we calculated for this compound is different from the published values. Why might this be?
A2: Discrepancies in IC50 values are a common issue and can be attributed to several experimental variables:
-
Enzyme Concentration: The apparent IC50 of an irreversible inhibitor like this compound can be influenced by the enzyme concentration.[7] Ensure you are using a consistent and appropriate enzyme concentration as specified in established protocols.
-
Pre-incubation Time: this compound is a mechanism-based inhibitor, and its potency increases with longer pre-incubation times with the enzyme before adding the substrate.[8] Ensure your pre-incubation time is consistent with the protocol you are following. Variations in this step will directly impact the calculated IC50.
-
Substrate Concentration: The concentration of the substrate can affect the apparent potency of a competitive inhibitor. While this compound is an irreversible inhibitor, understanding the kinetics of your assay is crucial.[9]
-
Data Analysis Model: Ensure you are using the correct pharmacological model to fit your dose-response curve. For irreversible inhibitors, specific models may be more appropriate. Errors in data analysis, such as using an improper model, can lead to inaccurate IC50 determination.[7]
Q3: We are not seeing a consistent effect of this compound on collagen deposition in our cell-based assays. What are the potential sources of this variability?
A3: In vitro collagen deposition assays are complex and influenced by numerous factors:[10][11]
-
Cell Culture Conditions:
-
Cell Type and Passage Number: Different fibroblast cell lines and primary cells will vary in their capacity to produce and deposit collagen.[10] High-passage number cells may have reduced collagen production. It is crucial to use cells at a consistent and low passage number.
-
Seeding Density: Cell density can influence the amount of collagen deposited. Subconfluent cultures often produce the most collagen.[11] Ensure consistent seeding density across all experiments.
-
Serum and Growth Factors: The concentration of serum and the presence of profibrotic growth factors like TGF-β can dramatically impact collagen synthesis and deposition.[12] Variability in serum batches can be a significant source of inconsistent results.
-
-
Essential Cofactors: Ascorbic acid (Vitamin C) is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis and stability. Omission or inconsistent levels of ascorbic acid in the culture medium will lead to minimal and variable collagen deposition.[11]
-
Assay Endpoint and Analysis:
-
Fixation Method: The choice of fixative can impact the preservation and subsequent staining of collagen. For example, methanol fixation has been shown to improve collagen I preservation compared to paraformaldehyde.[8]
-
Staining and Imaging: Inconsistent staining procedures or imaging parameters can lead to variability in the quantification of collagen.
-
Normalization: It is important to normalize collagen deposition data to cell number to account for any effects of this compound on cell proliferation or cytotoxicity.[11]
-
Q4: How should we prepare and store this compound to ensure its stability and activity?
A4: Proper handling and storage of this compound are critical for obtaining reproducible results:
-
Storage of Stock Solutions: this compound hydrochloride stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[13] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[14]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions of the compound for extended periods.
-
Solubility: While this compound hydrochloride is highly soluble in DMSO, its solubility in aqueous buffers may be lower. When diluting from a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low and consistent across all experimental conditions, including vehicle controls. A common recommendation is to perform serial dilutions in DMSO first, then add the final diluted inhibitor to the aqueous medium.[2]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various lysyl oxidase isoforms.
| Target Enzyme | IC50 (µM) | Source |
| Bovine LOX | 2 | [1][15] |
| Recombinant Human LOXL1 | 3.2 | [1][15] |
| Recombinant Human LOXL2 | 0.6 | [1][15] |
| Recombinant Human LOXL3 | 1.4 | [1][15] |
| Recombinant Human LOXL4 | 0.2 | [1][15] |
Experimental Protocols
1. Lysyl Oxidase (LOX) Activity Assay using Amplex Red
This protocol is a general guideline for measuring LOX activity and the inhibitory effect of this compound.
-
Reagents:
-
Recombinant human LOX enzyme (specific isoform)
-
This compound hydrochloride
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., putrescine or a specific peptide substrate)
-
Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in DMSO.
-
In a 96-well black plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the LOX enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes to 4 hours) at room temperature, protected from light.
-
Prepare a reaction mix containing Amplex Red, HRP, and the substrate in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50.
-
2. In Vitro Collagen Deposition Assay ("Scar-in-a-Jar")
This protocol provides a framework for assessing the effect of this compound on collagen deposition by fibroblasts.
-
Reagents and Materials:
-
Primary human dermal fibroblasts
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
This compound hydrochloride
-
L-ascorbic acid
-
TGF-β1 (optional, to stimulate fibrosis)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Picrosirius Red or antibodies for collagen I)
-
Tissue culture-treated plates
-
-
Procedure:
-
Seed primary human dermal fibroblasts in a multi-well plate and allow them to adhere.
-
Once the cells are subconfluent, replace the medium with fresh medium containing L-ascorbic acid (e.g., 50 µg/mL).
-
Add this compound at various concentrations (e.g., 0, 1, and 10 µM) to the wells. A DMSO vehicle control should be included.
-
If desired, add a profibrotic stimulus like TGF-β1.
-
Culture the cells for an extended period (e.g., 7-11 days), changing the medium with fresh inhibitor and ascorbic acid every 2-3 days.
-
After the culture period, decellularize the wells (optional, for matrix-only analysis) or fix the entire cell layer.
-
Stain for collagen using Picrosirius Red (for total collagen) or immunofluorescence for specific collagen types (e.g., collagen I).
-
Image the wells using a microscope or plate reader.
-
Quantify the amount of collagen. For immunofluorescence, this can be the integrated fluorescence intensity. For Picrosirius Red, the dye can be eluted and absorbance measured.
-
Normalize the collagen amount to cell number (determined from parallel wells, e.g., using a DNA quantification assay).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting collagen cross-linking.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. This compound hydrochloride | Monoamine Oxidase | 2409964-40-3 | Invivochem [invivochem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: PXS-4787 Treatment for Complete LOX Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PXS-4787 to achieve complete inhibition of lysyl oxidase (LOX) enzymes. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible pan-inhibitor of the lysyl oxidase (LOX) family of enzymes.[1][2][3] Its mechanism is based on its fluoroallylamine motif, which interacts with the enzyme's cofactor.[1] this compound acts as a mechanism-based inhibitor, meaning it is processed by the enzyme to a reactive species that then irreversibly binds to the catalytic site, leading to time-dependent inhibition.[1][4] This irreversible binding prevents the cross-linking of collagen and elastin, key processes in fibrosis and scar formation.[5][6]
Q2: Which LOX isoforms are inhibited by this compound?
A2: this compound is a pan-LOX inhibitor, meaning it targets all known isoforms of the lysyl oxidase family: LOX, LOXL1, LOXL2, LOXL3, and LOXL4.[4][6]
Q3: What is the recommended concentration range for this compound to achieve complete LOX inhibition in vitro?
A3: A concentration of 10 µM this compound has been shown to achieve complete inhibition of the least sensitive lysyl oxidase isoform (LOXL1) after a 2-hour pre-incubation period.[1][7] For experiments lasting several days, concentrations of 1 µM and 10 µM have been effectively used to reduce collagen cross-linking in primary human dermal fibroblasts.[1][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have no effect on the viability of primary human fibroblasts at concentrations up to 100 µM for 72 hours.[1][5]
Q5: How should I prepare and store this compound?
A5: this compound hydrochloride can be dissolved in DMSO to create a stock solution.[2] For storage, the stock solution should be kept at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Incomplete or variable LOX inhibition observed in my experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration. | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type and protein expression levels. The IC50 values can vary between different LOX isoforms. |
| Inadequate pre-incubation time. | This compound is a time-dependent inhibitor.[1] Increase the pre-incubation time of this compound with the cells or enzyme before starting the experiment to ensure complete irreversible binding. A minimum of 2 hours is recommended.[1] |
| High cell density or protein concentration. | High concentrations of LOX enzymes may require a higher concentration of this compound for complete inhibition. Consider optimizing cell seeding density or using a higher inhibitor concentration. |
| Inhibitor degradation. | Ensure proper storage of this compound stock solutions to prevent degradation.[3] Prepare fresh dilutions for each experiment. Note that this compound has shown some degradation in cream formulations, suggesting potential stability issues in certain vehicles.[7][9] |
| Competition with substrate. | This compound competes with the LOX substrate.[4] If your experimental system has very high levels of collagen or elastin, you may need to increase the this compound concentration. |
Issue 2: Unexpected off-target effects or changes in gene expression.
| Possible Cause | Troubleshooting Step |
| Modulation of gene expression. | This compound at 10 µM for 48 hours has been shown to alter the expression of genes such as COL1A1 and LOX in fibroblasts and keratinocytes.[10] It is important to include appropriate controls (e.g., vehicle-treated cells) and perform qPCR or RNA-seq to assess changes in gene expression relevant to your experimental question. |
| Non-specific binding. | While this compound is highly selective for the LOX family, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[6] Use the lowest effective concentration determined from your dose-response studies. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Human Recombinant LOX Isoforms
| LOX Isoform | IC50 (µM) |
| rhLOXL1 | 3.0 - 3.2[1][2][3][11] |
| rhLOXL2 | 0.6[2][3][11] |
| rhLOXL3 | 1.4[2][3][11] |
| rhLOXL4 | 0.2[1][2][3][11] |
| Bovine LOX | 2.0[2][3] |
Table 2: Effect of this compound on Collagen Cross-linking in Human Dermal Fibroblasts
| Treatment | Hydroxyproline Reduction | Dihydroxylysinonorleucine (DHLNL) Reduction | Pyridinoline (PYD) Reduction | Desmosine/Isodesmosine (DPD) Reduction |
| 1 µM this compound | No significant reduction[1] | Trend towards reduction[1] | Dose-dependent reduction[1] | Dose-dependent reduction[1] |
| 10 µM this compound | Significant reduction (p=0.0385)[1] | Significant reduction[1] | Significant reduction (p=0.0403)[1] | Significant reduction[1] |
Experimental Protocols
Protocol 1: In Vitro LOX Activity Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on LOX activity. Commercially available LOX activity assay kits can also be used.[12][13][14][15]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of recombinant human LOX enzyme in the assay buffer.
-
Prepare the LOX substrate solution (e.g., a fluorescent substrate) as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Add the LOX enzyme solution to each well and pre-incubate for a specified time (e.g., 2 hours) at 37°C to allow for irreversible inhibition.
-
Initiate the reaction by adding the LOX substrate solution to all wells.
-
Immediately measure the fluorescence (or absorbance) at the appropriate wavelength using a plate reader in kinetic mode for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Normalize the rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: "Scar-in-a-Jar" Assay for Collagen Deposition and Cross-linking
This protocol is adapted from established methods to assess the effect of this compound on collagen deposition by fibroblasts in a 3D-like culture system.[1][5]
-
Cell Culture:
-
Seed primary human dermal fibroblasts in a 24-well plate at a high density.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and L-ascorbic acid 2-phosphate (to promote collagen synthesis) for an extended period (e.g., 11 days).
-
-
Treatment:
-
Treat the cells with different concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO).
-
Change the media and re-treat with this compound every 2-3 days.
-
-
Analysis of Collagen Deposition:
-
After the treatment period, gently wash the cell layers to remove media.
-
The extracellular matrix can be harvested and analyzed for collagen content.
-
-
Quantification of Collagen and Cross-links:
-
Hydroxyproline Assay: Hydrolyze the harvested matrix and measure the hydroxyproline content, which is a surrogate for total collagen.
-
LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify specific collagen cross-links like DHLNL, HLNL, PYD, and DPD.[1]
-
Immunofluorescence: Fix and permeabilize the cell layers and stain for collagen type I to visualize its deposition and organization.
-
Visualizations
Caption: LOX-mediated collagen cross-linking pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting incomplete LOX inhibition with this compound.
References
- 1. Extracellular matrix assembly: a multiscale deconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways [mdpi.com]
- 3. Matrix loading: assembly of extracellular matrix collagen fibrils during embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen Fibril Assembly and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Targeting Lysyl Oxidase Family Meditated Matrix Cross-Linking as an Anti-Stromal Therapy in Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysyl oxidase - Wikipedia [en.wikipedia.org]
- 12. Matrix loading: assembly of extracellular matrix collagen fibrils during embryogenesis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Lysyl oxidase interacts with AGE signalling to modulate collagen synthesis in polycystic ovarian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
PXS-4787 vs. BAPN: A Comparative Analysis of Specificity and Toxicity for Lysyl Oxidase Inhibition
A detailed guide for researchers and drug development professionals on the comparative efficacy, selectivity, and safety profiles of the novel pan-lysyl oxidase inhibitor PXS-4787 and the classical inhibitor β-aminopropionitrile (BAPN).
Introduction
The lysyl oxidase (LOX) family of enzymes plays a critical role in the cross-linking of collagen and elastin, fundamental processes in tissue structure and repair. Dysregulation of LOX activity is implicated in various fibrotic diseases and cancer metastasis, making it a compelling therapeutic target. For decades, β-aminopropionitrile (BAPN) has been the archetypal, irreversible pan-LOX inhibitor used in preclinical research. However, its clinical translation has been hampered by significant off-target effects and toxicity. This compound is a novel, mechanism-based pan-LOX inhibitor designed to overcome these limitations. This guide provides a detailed comparison of the specificity and toxicity of this compound and BAPN, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and BAPN are irreversible inhibitors of the lysyl oxidase family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4). They act as mechanism-based inhibitors, targeting the active site of the enzymes and preventing the oxidative deamination of lysine residues in collagen and elastin precursors. This inhibition disrupts the formation of covalent cross-links, thereby reducing extracellular matrix stiffness and remodeling.
dot
Caption: Mechanism of Lysyl Oxidase Inhibition.
Specificity Comparison
A key differentiator between this compound and BAPN is their specificity. While both inhibit the LOX family, BAPN is known to interact with other amine oxidases, leading to off-target effects. In contrast, this compound was designed for high selectivity towards the LOX enzymes.
Enzymatic Specificity
Experimental data demonstrates that this compound is not a substrate for semicarbazide-sensitive amine oxidase (SSAO) or diamine oxidase (DAO). Conversely, BAPN is oxidized by these enzymes, which can contribute to the production of reactive oxygen species and off-target toxicity.
| Compound | Substrate for SSAO? | Substrate for DAO? |
| This compound | No | No |
| BAPN | Yes | Yes |
| Table 1: Comparison of Substrate Activity for Off-Target Amine Oxidases. |
Inhibitory Potency (IC50)
This compound has been shown to be a potent inhibitor of all five LOX isoforms, with IC50 values in the low micromolar to nanomolar range. While BAPN is also a pan-LOX inhibitor, a complete and directly comparable set of IC50 values across all isoforms is less consistently reported in the literature.
| Target Enzyme | This compound IC50 (µM) | BAPN IC50 (µM) |
| Bovine LOX | 2.0[1][2][3] | ~3-8[4] |
| rhLOXL1 | 3.2[1][2][3] | Data not consistently available |
| rhLOXL2 | 0.6[1][2][3] | ~0.4 (pIC50 of 6.4)[1][4] |
| rhLOXL3 | 1.4[1][2][3] | Data not consistently available |
| rhLOXL4 | 0.2[1][2][3] | Data not consistently available |
| Table 2: Inhibitory Potency (IC50) against Lysyl Oxidase Isoforms. (rh = recombinant human) |
Toxicity Comparison
The improved specificity of this compound translates to a more favorable toxicity profile compared to BAPN.
In Vitro Cytotoxicity
This compound has been shown to have no effect on the viability of primary human dermal fibroblasts and HepG2 cells at concentrations up to 100 µM.[3] This indicates a low potential for direct cellular toxicity at effective concentrations. In contrast, BAPN has been reported to induce cytotoxic effects in some cell types, which may be linked to its off-target activities.
In Vivo Toxicity
BAPN is well-documented to cause lathyrism, a debilitating condition characterized by skeletal deformities and aortic aneurysms, due to the widespread and non-specific inhibition of collagen cross-linking. The oral LD50 of BAPN fumarate in rats is reported to be 800 mg/kg. While comprehensive in vivo toxicity studies for this compound are not as publicly detailed, its high specificity is anticipated to result in a significantly better safety profile.
| Compound | In Vitro Cytotoxicity | In Vivo Toxicity | Oral LD50 (Rat) |
| This compound | No observed cytotoxicity up to 100 µM in fibroblasts and HepG2 cells.[3] | Expected to have a better safety profile due to high specificity. | Not publicly available |
| BAPN | Cytotoxic effects reported in some cell types. | Causes lathyrism (skeletal and aortic abnormalities). | 800 mg/kg (fumarate salt) |
| Table 3: Summary of Toxicity Profiles. |
Experimental Protocols
Lysyl Oxidase Activity Assay (Amplex Red)
The inhibitory activity of this compound and BAPN against LOX enzymes is commonly determined using a fluorometric assay based on the detection of hydrogen peroxide (H2O2), a byproduct of the LOX-catalyzed reaction.
dot
Caption: Workflow for LOX Activity Assay.
Protocol:
-
Recombinant LOX enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or BAPN) in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of a LOX substrate (e.g., cadaverine or a specific peptide) and a detection mix containing Amplex Red reagent and horseradish peroxidase (HRP).
-
The LOX enzyme oxidizes its substrate, producing H2O2 as a byproduct.
-
HRP utilizes the generated H2O2 to catalyze the conversion of the non-fluorescent Amplex Red to the highly fluorescent resorufin.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
The rate of reaction at each inhibitor concentration is used to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the inhibitors can be assessed using various methods, including the MTT assay, which measures the metabolic activity of viable cells.
dot
Caption: Workflow for MTT Cell Viability Assay.
Protocol:
-
Cells (e.g., primary human dermal fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or BAPN) or a vehicle control.
-
The cells are incubated for a specified duration (e.g., 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Conclusion
This compound represents a significant advancement in the development of lysyl oxidase inhibitors. Its high specificity for the LOX family of enzymes and lack of interaction with other amine oxidases, such as SSAO and DAO, distinguish it from the classical inhibitor BAPN. This enhanced specificity translates into a markedly improved in vitro safety profile, with no observed cytotoxicity at effective concentrations. While BAPN remains a useful tool for in vitro and preclinical studies, its off-target activity and associated in vivo toxicity, such as lathyrism, limit its therapeutic potential. For researchers seeking a more selective and less toxic pan-LOX inhibitor for in vitro and potentially in vivo studies, this compound offers a superior alternative. The detailed experimental protocols provided herein should enable a robust and reproducible comparison of these and other LOX inhibitors.
References
A Head-to-Head Comparison of PXS-4787 and PXS-6302 in Preclinical Skin Models
For Researchers, Scientists, and Drug Development Professionals
The development of effective topical treatments for skin scarring and fibrosis represents a significant unmet need in dermatology and plastic surgery. A key target in the fibrotic process is the lysyl oxidase (LOX) family of enzymes, which are crucial for the cross-linking of collagen, the primary component of scar tissue.[1][2] This guide provides a detailed comparison of two pan-LOX inhibitors, PXS-4787 and its second-generation analog, PXS-6302, based on available preclinical data.
Executive Summary
This compound is a potent, irreversible pan-LOX inhibitor that demonstrated significant anti-fibrotic efficacy in various skin models.[1] However, its development was halted due to formulation stability issues.[3][4] PXS-6302 was subsequently developed to address these stability concerns while retaining the same mechanism of action.[3][4] Preclinical studies suggest that PXS-6302 not only matches but may exceed the efficacy of this compound, particularly in its impact on collagen cross-linking at lower doses.[5] PXS-6302 has since progressed to clinical trials, showing promising results in reducing scar-related biomarkers in human subjects.[6][7]
Mechanism of Action: Targeting Collagen Cross-Linking
Both this compound and PXS-6302 are irreversible inhibitors of the lysyl oxidase (LOX) family of enzymes (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[1][5] These copper-dependent amine oxidases catalyze the final step in collagen maturation: the oxidative deamination of lysine and hydroxylysine residues within collagen fibrils. This process forms reactive aldehydes that spontaneously form covalent cross-links, stabilizing the collagen matrix.[8] In scarring, dysregulated LOX activity leads to excessive cross-linking, resulting in the stiff, inextensible tissue characteristic of fibrotic scars.[1][2] By irreversibly inhibiting LOX enzymes, this compound and PXS-6302 prevent the formation of these cross-links, leading to a more normalized collagen architecture and a reduction in the mechanical stiffness of the scar tissue.[8][9]
Figure 1. Signaling pathway of LOX inhibition by this compound and PXS-6302.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data from preclinical studies comparing the efficacy of this compound and PXS-6302 in various skin models.
| Parameter | Model System | This compound | PXS-6302 | Source |
| LOX Inhibition (IC50) | Recombinant Human LOX Enzymes | LOXL1: 3.2 µMLOXL2: 0.6 µMLOXL3: 1.4 µMLOXL4: 0.2 µM | Data not directly compared in a table, but described as operating via the same mechanism.[3] | [10][11] |
| Collagen Deposition | In vitro 'Scar-in-a-jar' (Human Fibroblasts) | Significant reduction at 10 µM.[5] | Data not shown for direct comparison. | [5] |
| Collagen Cross-links (DHLNL) | In vitro 'Scar-in-a-jar' (Human Fibroblasts) | Significant reduction at 10 µM.[5] | Data not shown for direct comparison. | [5] |
| Skin Fibrosis Score | Murine Bleomycin-Induced Fibrosis | Significant reduction with topical application.[5] | Significant reduction with 1.5% cream.[5] | [5] |
| Hydroxyproline Content | Murine Excisional Wound Model | Efficacy noted, but PXS-6302 appeared more comprehensive at lower doses.[5] | Dose-dependent reduction.[5] | [5] |
| Collagen Cross-links (DHLNL & HLNL) | Murine Excisional Wound Model | Efficacy noted.[5] | Dose-dependent reduction.[5] | [5] |
| Scar Appearance Score | Porcine Full-Thickness Excisional Wound | Significant improvement with 3% cream.[10][12] | Significant improvement with 3% cream.[1] | [1][10][12] |
| Tissue Strength | Porcine Full-Thickness Excisional Wound | No reduction in tissue strength.[10][12] | No reduction in tissue strength.[1][2] | [1][2][10][12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro 'Scar-in-a-Jar' Model
This model utilizes macromolecular crowding to accelerate extracellular matrix deposition by fibroblasts in culture, creating a scar-like matrix.[13]
-
Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS, L-ascorbic acid, and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, and 10 µM) for a period of 11 days to allow for matrix deposition.[5]
-
Analysis:
-
Collagen Deposition: The deposited fibrillar collagen I is quantified using confocal image analysis.[5]
-
Collagen Cross-links: The cell layer is hydrolyzed, and the concentrations of hydroxyproline (a marker for total collagen) and specific collagen cross-links (e.g., DHLNL, HLNL) are measured by mass spectrometry.[5]
-
Figure 2. Experimental workflow for the in vitro 'Scar-in-a-jar' model.
Murine Bleomycin-Induced Skin Fibrosis Model
This is a widely used model to induce dermal fibrosis that mimics aspects of scleroderma.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a defined area on the shaved back for a period of 20 days to induce fibrosis.[5]
-
Topical Treatment: Starting from day 3, a cream formulation of the test compound (e.g., 1.5% PXS-6302) or vehicle is applied topically to the bleomycin-treated area once daily.[5]
-
Tissue Harvesting and Analysis: At the end of the treatment period, skin biopsies are collected.
-
LOX Activity: Lysyl oxidase activity in the skin is measured using an Amplex Red-based assay.[1]
-
Collagen Content: Hydroxyproline content is measured to quantify total collagen.[14]
-
Histology: Skin sections are stained (e.g., with Masson's Trichrome) to assess dermal thickness and collagen deposition, providing a fibrosis score.[14]
-
Porcine Full-Thickness Excisional Wound Model
The pig is considered an excellent model for human skin wound healing and scarring studies due to the anatomical and physiological similarities of its skin.[3]
-
Wound Creation: Under general anesthesia, full-thickness excisional wounds are created on the dorsum of the pigs.
-
Topical Treatment: Wounds are treated daily with a topical cream formulation of the test compound (e.g., 0.5% or 3% PXS-6302) or vehicle for up to 10-12 weeks.[1][10]
-
Analysis:
-
Scar Appearance: Scars are photographed at regular intervals and scored by blinded plastic surgeons on a visual analog scale.[9]
-
Biomechanical Properties: The tensile strength and pliability (Young's Modulus) of the healed scar tissue are measured using a tensiometer to ensure that the treatment does not compromise tissue integrity.[1]
-
Biochemical Analysis: Biopsies are taken to measure LOX activity and collagen cross-link content as described in the murine model.[9]
-
Figure 3. High-level workflow for murine and porcine skin fibrosis models.
Conclusion
The available preclinical data strongly supports the efficacy of both this compound and PXS-6302 as potent inhibitors of lysyl oxidase for the treatment of skin fibrosis and scarring. PXS-6302, developed as a chemically stable analog of this compound, demonstrates a comparable, if not superior, preclinical profile.[5] Its ability to reduce collagen deposition and cross-linking, thereby improving scar appearance without compromising tissue strength, is well-documented in robust animal models.[1][2] The progression of PXS-6302 to clinical trials, where it has shown target engagement and modification of scar biomarkers in humans, further validates the therapeutic potential of this approach.[6][7] For research and drug development professionals, PXS-6302 represents the more advanced and clinically relevant compound for further investigation into the topical treatment of fibrotic skin conditions.
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 3. A porcine model of full-thickness burn, excision and skin autografting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. domainex.co.uk [domainex.co.uk]
- 5. * Collagen Cross-Linking: Biophysical, Biochemical, and Biological Response Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Scar-in-a-Jar: In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing. | Semantic Scholar [semanticscholar.org]
- 10. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
PXS-4728A: A Proof-of-Concept for Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition, and a Comparative Analysis with Next-Generation Lysyl Oxidase (LOX) Inhibitors in Anti-Fibrotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PXS-4728A, a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), with emerging next-generation Lysyl Oxidase (LOX) inhibitors. While the initial premise of PXS-4787 (an apparent misnomer for PXS-4728A) as a direct LOX inhibitor is incorrect, this document clarifies its true mechanism and evaluates its anti-inflammatory and anti-fibrotic potential in the broader context of fibrosis research. A comparative analysis against true LOX inhibitors is presented to offer a comprehensive overview of distinct yet relevant anti-fibrotic strategies.
Introduction: Clarifying the Target - SSAO/VAP-1 vs. LOX
PXS-4728A is a highly selective, orally bioavailable inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] SSAO/VAP-1 is a dual-function enzyme that plays a significant role in inflammation and oxidative stress.[1] Its enzymatic activity generates hydrogen peroxide, which can contribute to tissue damage, while its function as an adhesion molecule facilitates the recruitment of leukocytes to sites of inflammation.[3][4]
In contrast, the Lysyl Oxidase (LOX) family of enzymes (LOX, LOXL1-4) are copper-dependent amine oxidases crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[5][6] Upregulation of LOX activity is a key driver of tissue stiffening and the progression of fibrosis in various organs.[6][7]
While both SSAO/VAP-1 and LOX are amine oxidases involved in pathological processes, they represent distinct therapeutic targets. This guide will first detail the mechanism and performance of PXS-4728A as an SSAO/VAP-1 inhibitor and then compare its anti-fibrotic effects with those of next-generation LOX inhibitors.
PXS-4728A: A Proof-of-Concept for SSAO/VAP-1 Inhibition
PXS-4728A has been investigated as a potential therapeutic for inflammatory and fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and chronic obstructive pulmonary disease (COPD).[1][7]
Mechanism of Action of PXS-4728A
PXS-4728A is a mechanism-based inhibitor of SSAO/VAP-1.[2] By inhibiting the enzymatic activity of SSAO, PXS-4728A reduces the production of pro-inflammatory and cytotoxic byproducts like hydrogen peroxide, formaldehyde, and methylglyoxal.[4] This inhibition also dampens the inflammatory response by interfering with the adhesion and transmigration of leukocytes.[2][8]
dot
Caption: Signaling pathway of SSAO/VAP-1 and the inhibitory action of PXS-4728A.
Preclinical and Clinical Data for PXS-4728A
Table 1: Summary of Preclinical and Clinical Data for PXS-4728A
| Parameter | Finding | Reference |
| Target | Semicarbazide-Sensitive Amine Oxidase (SSAO)/VAP-1 | [1][2] |
| IC50 | <10 nM against human VAP-1/SSAO | [2] |
| Selectivity | >500-fold selective for VAP-1/SSAO over related human amine oxidases | [2] |
| Preclinical Efficacy (COPD Model) | Suppressed airway inflammation and fibrosis, and improved lung function in a mouse model of COPD. | [7] |
| Preclinical Efficacy (Inflammation Models) | Reduced leukocyte rolling and adherence, and dampened neutrophil migration in response to various inflammatory stimuli. | [2][8] |
| Phase 1 Clinical Trial | Safe and well-tolerated in healthy subjects with once-daily oral dosing. Showed high oral bioavailability and long-lasting enzyme inhibition. | [1] |
Next-Generation LOX Inhibitors: A Comparative Landscape
Several next-generation LOX inhibitors are in development, primarily targeting fibrosis and cancer. These can be broadly categorized into pan-LOX inhibitors (targeting multiple LOX family members) and selective LOX inhibitors (targeting specific isoforms like LOXL2).
Mechanism of Action of LOX Inhibitors
LOX inhibitors prevent the cross-linking of collagen and elastin fibers in the ECM, a critical step in the formation of fibrotic scars.[5][6] By inhibiting this process, these drugs aim to reduce tissue stiffness and potentially reverse fibrosis.
dot
Caption: The role of the LOX enzyme family in ECM cross-linking and fibrosis, and the mechanism of LOX inhibitors.
Performance Data of Next-Generation LOX Inhibitors
Table 2: Comparative Performance of Next-Generation LOX Inhibitors
| Compound | Target | IC50 | Preclinical Efficacy (Fibrosis Models) | Clinical Development Stage | Reference |
| PXS-5505 | Pan-LOX (LOX, LOXL1-4) | LOX: 0.493 µM, LOXL1: 0.159 µM, LOXL2: 0.57 µM, LOXL3: 0.18 µM, LOXL4: 0.19 µM | Reduced fibrosis in models of skin, lung, heart, kidney, and liver fibrosis. | Phase 2 for myelofibrosis.[6][9] | [7][8] |
| PXS-5382A | LOXL2 | Not specified | Reduced scar tissue formation and improved lung function in preclinical IPF models. | Phase 1 completed; well-tolerated with >85% LOXL2 inhibition over 24 hours. | [3][10] |
| GB2064 (formerly PAT-1251) | LOXL2 | Not specified | Showed anti-fibrotic activity in myelofibrosis models. | Phase 2a results showed a reduction in bone marrow fibrosis in some patients. | [11] |
Head-to-Head Comparison: PXS-4728A vs. Next-Generation LOX Inhibitors
| Feature | PXS-4728A (SSAO/VAP-1 Inhibitor) | Next-Generation LOX Inhibitors (e.g., PXS-5505) |
| Primary Target | SSAO/VAP-1 | LOX family enzymes |
| Mechanism of Anti-Fibrotic Action | Primarily anti-inflammatory and reduction of oxidative stress, indirectly impacting fibrosis. | Direct inhibition of ECM cross-linking and tissue stiffening. |
| Stage of Development | Phase 2 trials have been conducted for NASH and diabetic nephropathy. | Varying stages, with some in Phase 2 for indications like myelofibrosis. |
| Potential Therapeutic Indications | Inflammatory and fibrotic diseases such as NASH, COPD, and diabetic nephropathy. | Fibrotic diseases (myelofibrosis, IPF, liver fibrosis) and cancer. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are crucial for reproducibility and comparative analysis.
In Vivo Fibrosis Models
a) Bleomycin-Induced Pulmonary Fibrosis (Mouse Model) [7][12]
-
Induction: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) in sterile saline is administered to anesthetized mice.
-
Treatment: The test compound (e.g., PXS-5505) or vehicle is administered daily or as per the study design, starting at a specified time point post-bleomycin induction.
-
Assessment (typically at day 14 or 21):
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Hydroxyproline content in lung homogenates is measured as an indicator of collagen deposition.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell influx and cytokine levels.
-
b) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent Model) [2][13]
-
Induction: CCl4, typically diluted in a vehicle like corn oil or olive oil, is administered via intraperitoneal injection or oral gavage, usually twice a week for several weeks (e.g., 4-8 weeks).
-
Treatment: The therapeutic agent is administered concurrently with or after the induction of fibrosis.
-
Assessment:
-
Histology: Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Biochemical Markers: Serum levels of liver enzymes (ALT, AST) are measured. Hydroxyproline content in the liver is quantified.
-
Gene Expression: Expression of pro-fibrotic genes (e.g., α-SMA, Col1a1, TIMP-1) is analyzed by qPCR.
-
c) Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis (Rodent Model) [8][14]
-
Induction: The left ureter of an anesthetized rodent is surgically ligated at two points and cut between the ligatures. The contralateral kidney serves as an internal control.
-
Duration: The model typically runs for 7 to 14 days.
-
Treatment: The inhibitor is administered daily throughout the obstruction period.
-
Assessment:
-
Histology: The obstructed kidney is harvested, and sections are stained (e.g., Sirius Red, PAS) to assess interstitial fibrosis, tubular atrophy, and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for markers of fibrosis (e.g., α-SMA, Collagen I) and inflammation (e.g., F4/80 for macrophages).
-
Gene and Protein Expression: Analysis of pro-fibrotic and inflammatory markers in kidney tissue.
-
dot
Caption: A generalized experimental workflow for evaluating anti-fibrotic compounds in vivo.
In Vitro Assays
a) Fibroblast-to-Myofibroblast Transition (FMT) Assay [4][15]
-
Cell Culture: Primary human lung or dermal fibroblasts are cultured in appropriate media.
-
Induction of FMT: Cells are starved and then stimulated with transforming growth factor-beta 1 (TGF-β1) (typically 1-5 ng/mL) for 24-72 hours to induce differentiation into myofibroblasts.
-
Treatment: The test inhibitor is added to the culture medium prior to or concurrently with TGF-β1 stimulation.
-
Assessment:
-
Immunofluorescence/Western Blot: Expression of the myofibroblast marker alpha-smooth muscle actin (α-SMA) is quantified.
-
Collagen Gel Contraction Assay: Myofibroblast contractility is assessed by measuring the contraction of a collagen gel embedded with the cells.
-
b) Enzyme Inhibition Assays
-
SSAO/VAP-1 Activity Assay: The enzymatic activity of SSAO/VAP-1 can be measured using a fluorometric assay that detects the production of hydrogen peroxide upon the oxidation of a substrate like benzylamine. The IC50 of an inhibitor like PXS-4728A is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the compound.[16]
-
LOX/LOXL2 Activity Assay: The activity of LOX family enzymes is often measured using an Amplex Red-based assay. This assay detects hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., putrescine or a specific peptide substrate). The inhibitory potential of compounds like PXS-5505 is determined by quantifying the decrease in H2O2 production.[17]
Conclusion and Future Perspectives
PXS-4728A has demonstrated a promising profile as an anti-inflammatory and anti-fibrotic agent through the inhibition of SSAO/VAP-1. Its mechanism, centered on reducing leukocyte infiltration and oxidative stress, presents a distinct therapeutic strategy compared to the direct ECM-targeting approach of LOX inhibitors.
Next-generation LOX inhibitors, such as the pan-LOX inhibitor PXS-5505 and the selective LOXL2 inhibitor PXS-5382A, have shown compelling preclinical and early clinical data in directly mitigating the pathological tissue stiffening that drives fibrosis.
The choice between targeting SSAO/VAP-1 or the LOX pathway will likely depend on the specific disease context, the relative contributions of inflammation versus ECM cross-linking, and the desired therapeutic outcome. It is also conceivable that combination therapies targeting both pathways could offer synergistic benefits in complex fibrotic diseases. Continued research and clinical evaluation of these distinct classes of inhibitors will be critical in advancing the development of effective anti-fibrotic therapies.
References
- 1. gubra.dk [gubra.dk]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. criver.com [criver.com]
- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 6. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 8. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 9. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PXS-4787 and Selective LOXL2 Inhibitors in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-lysyl oxidase (LOX) inhibitor PXS-4787 and selective inhibitors of lysyl oxidase-like 2 (LOXL2), focusing on their efficacy in preclinical models of fibrosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows to aid in the objective assessment of these therapeutic strategies.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process central to a wide range of chronic diseases. The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen and elastin, which stabilizes the ECM and contributes to tissue stiffening and organ dysfunction. This compound, a pan-LOX inhibitor, and selective LOXL2 inhibitors represent two distinct therapeutic approaches to target this pathway. While this compound offers broad inhibition of multiple LOX isoforms, selective LOXL2 inhibitors focus on a single member of the family implicated in various fibrotic conditions. This guide presents a side-by-side comparison of their mechanisms of action and reported efficacy to inform future research and development decisions.
Mechanism of Action
This compound is an irreversible, mechanism-based inhibitor of the entire lysyl oxidase family (LOX, LOXL1, LOXL2, LOXL3, and LOXL4)[1][2]. Its pan-inhibitory action is designed to comprehensively block collagen cross-linking, a final and critical step in the fibrotic process.
In contrast, selective LOXL2 inhibitors, which include both small molecules and monoclonal antibodies, are designed to specifically target the LOXL2 isoform[3][4]. LOXL2 is often upregulated in fibrotic tissues and is believed to be a key driver of pathological collagen cross-linking in various organs[4][5][6]. The rationale for this targeted approach is to minimize potential off-target effects that might arise from inhibiting other LOX family members, which may have important physiological functions.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and selective LOXL2 inhibitors from various preclinical studies. It is important to note that a direct comparison is challenging due to variations in experimental models, inhibitor types (small molecule vs. antibody), and methodologies across different studies.
In Vitro Efficacy
| Inhibitor Type | Compound | Assay | Model | Key Findings | Reference |
| Pan-LOX | This compound | Enzyme Inhibition | Recombinant LOX isoforms | IC50 values: LOX: 2 µM, LOXL1: 3.2 µM, LOXL2: 0.6 µM, LOXL3: 1.4 µM, LOXL4: 0.2 µM | |
| Scar-in-a-Jar | Human Dermal Fibroblasts | At 10 µM: Significant reduction in hydroxyproline (p=0.0385) and collagen cross-links (DHLNL, DPD, PYD) | [7] | ||
| Selective LOXL2 | Small Molecule | Enzyme Inhibition | Recombinant hLOXL2 | IC50 = 126 nM | [8] |
| Monoclonal Antibody (AB0023) | Collagen Gel Contraction | Hepatic Stellate Cells | Inhibition of collagen gel contraction | [5] |
In Vivo Efficacy
| Inhibitor Type | Compound/Method | Model | Dosing | Key Quantitative Findings | Reference |
| Pan-LOX | This compound | Murine model of skin fibrosis | 3% cream, daily for 28 days | Reduced collagen deposition and cross-linking | |
| Porcine model of skin injury | 3% cream, daily for 12 weeks | Improved scar appearance without reducing tissue strength | |||
| Selective LOXL2 | Monoclonal Antibody (AB0023) | Thioacetamide-induced liver fibrosis (mouse) | 30 mg/kg, twice weekly for 6 weeks | 53% reduction in morphometric collagen deposition; 45% reduction in insoluble collagen fraction | [5][9][10][11] |
| Mdr2-/- mouse model of biliary fibrosis | 30 mg/kg, twice weekly for 4 weeks | 30.6% reduction in hepatic collagen (hydroxyproline) | [5] | ||
| Small Molecule | Bleomycin-induced pulmonary fibrosis (rat) | 15 or 30 mg/kg | Significant reduction in lung elastance and Ashcroft fibrosis score | ||
| Small Molecule | D-galactose-induced skeletal muscle fibrosis (mouse) | High dose | Reduced fibrotic area and collagen deposition | [4] |
Experimental Protocols
Lysyl Oxidase Activity Assessment: Amplex® Red Assay
The Amplex® Red assay is a common method to measure lysyl oxidase activity by detecting the hydrogen peroxide (H₂O₂) produced during the enzymatic reaction.
Principle: Lysyl oxidase catalyzes the deamination of a substrate (e.g., putrescine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin, which can be quantified.
Generalized Protocol:
-
Prepare a working solution containing Amplex® Red reagent, HRP, and a suitable LOX substrate in an assay buffer.
-
Add the test compound (e.g., this compound or a selective LOXL2 inhibitor) at various concentrations to the wells of a microplate.
-
Add the recombinant LOX enzyme or a biological sample containing LOX activity to the wells.
-
Initiate the reaction by adding the working solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation of ~540 nm and an emission of ~590 nm at multiple time points.
-
Calculate the enzyme activity and the inhibitory effect of the compounds.
In Vitro Fibrosis Assessment: "Scar-in-a-Jar" Assay
This assay provides an in vitro model to study fibrosis by mimicking the crowded macromolecular environment of the ECM, which promotes collagen deposition by fibroblasts.
Principle: Fibroblasts are cultured in a medium containing a crowding agent (e.g., Ficoll®) and a pro-fibrotic stimulus (e.g., TGF-β1). This environment accelerates the deposition of an ECM rich in collagen, which can then be quantified to assess the efficacy of anti-fibrotic compounds.
Generalized Protocol:
-
Seed fibroblasts (e.g., human dermal fibroblasts) in a multi-well plate.
-
Once confluent, replace the medium with a specialized medium containing a macromolecular crowding agent and ascorbic acid.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Stimulate the cells with a pro-fibrotic agent like TGF-β1.
-
Culture the cells for several days (e.g., 11 days for this compound studies) to allow for ECM deposition[12].
-
After the incubation period, fix and stain the cells for collagen I and other fibrotic markers.
-
Quantify the deposited collagen using imaging techniques and analyze other markers such as hydroxyproline and collagen cross-links in the cell layer.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal | Gut [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal [dash.harvard.edu]
- 12. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifibrotic Potential of PXS-4787: A Comparative Analysis with Coherency Analysis
For Immediate Release
A deep dive into the antifibrotic effects of PXS-4787, a novel pan-lysyl oxidase inhibitor, reveals a significant reduction in collagen cross-linking and a notable improvement in collagen fiber organization. This comparison guide provides a comprehensive overview of this compound's performance against established antifibrotic therapies, Pirfenidone and Nintedanib, supported by experimental data and detailed methodologies.
Fibrosis, the excessive accumulation of extracellular matrix, is a debilitating feature of numerous chronic diseases. The search for effective antifibrotic therapies is a critical area of research. This compound has emerged as a promising candidate by targeting the lysyl oxidase (LOX) family of enzymes, which are crucial for collagen cross-linking, a key process in the stiffening and stabilization of fibrotic tissue. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound with current standards of care, focusing on mechanism of action, efficacy, and the innovative use of coherency analysis to validate its antifibrotic effects.
Comparative Efficacy of Antifibrotic Agents
The following tables summarize the key characteristics and available efficacy data for this compound, Pirfenidone, and Nintedanib. It is important to note that the data for this compound is from preclinical, in vitro studies, while the data for Pirfenidone and Nintedanib is from clinical trials in patients with Idiopathic Pulmonary Fibrosis (IPF).
Table 1: Mechanism of Action and Key Targets
| Drug | Mechanism of Action | Primary Target(s) |
| This compound | Pan-Lysyl Oxidase (LOX) Inhibitor | LOX, LOXL1, LOXL2, LOXL3, LOXL4 |
| Pirfenidone | Multiple; primarily inhibits TGF-β signaling | TGF-β, TNF-α |
| Nintedanib | Multiple Tyrosine Kinase Inhibitor | VEGFR, FGFR, PDGFR |
Table 2: In Vitro Efficacy of this compound against Lysyl Oxidase Isoforms
| Lysyl Oxidase Isoform | IC50 (µM) |
| Bovine LOX | 2 |
| rhLOXL1 | 3.2 |
| rhLOXL2 | 0.6 |
| rhLOXL3 | 1.4 |
| rhLOXL4 | 0.2 |
Source: Data obtained from in vitro enzymatic assays.[1][2][3][4][5]
Table 3: In Vitro Effect of this compound on Collagen Cross-Linking in Human Dermal Fibroblasts
| Biomarker | Control | This compound (1 µM) | This compound (10 µM) |
| Immature Cross-links | |||
| DHLNL | Baseline | Reduced | Significantly Reduced |
| HLNL | Baseline | Trend towards Reduction | Reduced |
| Mature Cross-links | |||
| DPD | Baseline | Significantly Reduced | Significantly Reduced |
| PYD | Baseline | Reduced | Significantly Reduced |
Data derived from studies on primary human dermal fibroblasts.[6] DHLNL: Dihydroxylysinonorleucine, HLNL: Hydroxylysinonorleucine, DPD: Deoxypyridinoline, PYD: Pyridinoline.
Table 4: Clinical Efficacy of Pirfenidone and Nintedanib in IPF Patients
| Drug | Clinical Trial(s) | Primary Endpoint | Result |
| Pirfenidone | CAPACITY, ASCEND | Change in Forced Vital Capacity (FVC) | Significantly reduced the rate of FVC decline compared to placebo.[7][8][9] |
| Nintedanib | INPULSIS-1, INPULSIS-2 | Change in Forced Vital Capacity (FVC) | Significantly reduced the rate of FVC decline compared to placebo.[10][11][12][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Lysyl Oxidase (LOX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against various LOX isoforms.
Methodology:
-
Recombinant human LOX isoforms (LOXL1, LOXL2, LOXL3, LOXL4) and bovine aorta LOX are used.
-
The enzymatic activity is measured using an Amplex Red oxidation assay. This assay detects hydrogen peroxide, a byproduct of LOX activity.
-
This compound is pre-incubated with the enzymes for varying durations to assess time-dependent inhibition.
-
The reaction is initiated by adding a substrate (e.g., putrescine).
-
The fluorescence of Amplex Red is measured over time, and the rate of reaction is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against a range of this compound concentrations.
Collagen Cross-Link Analysis
Objective: To quantify the effect of this compound on the formation of collagen cross-links in vitro.
Methodology:
-
Primary human dermal fibroblasts are cultured in a "scar-in-a-jar" model, which mimics a fibrotic environment.
-
Cells are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control for a period of 11 days.
-
The cell layers are harvested and hydrolyzed.
-
The concentrations of immature (DHLNL, HLNL) and mature (DPD, PYD) collagen cross-links are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
-
Data is normalized to the total collagen content, which can be estimated by measuring hydroxyproline levels.
Coherency Analysis of Collagen Fibers
Objective: To quantitatively assess the effect of this compound on the organization and alignment of collagen fibers.
Methodology:
-
Sample Preparation and Imaging:
-
Human dermal fibroblasts are cultured on glass coverslips and treated with this compound as described above.
-
The cell layers are fixed and stained for collagen type I using immunofluorescence.
-
High-resolution images of the collagen network are acquired using a confocal or second-harmonic generation (SHG) microscope.
-
-
Image Analysis using Fourier Transform:
-
The acquired images are processed using image analysis software (e.g., ImageJ with the OrientationJ plugin or custom MATLAB scripts).
-
A 2D Fast Fourier Transform (FFT) is applied to regions of interest (ROIs) within the image. The FFT decomposes the image into its spatial frequency components.
-
The distribution of spatial frequencies in the Fourier domain provides information about the orientation of structures in the original image. Aligned fibers will produce a more concentrated signal in the Fourier domain.
-
-
Quantification of Coherency:
-
A "coherency" or "anisotropy" index is calculated from the FFT data. This index quantifies the degree of alignment of collagen fibers within the ROI. A higher coherency value indicates more aligned fibers, characteristic of fibrotic tissue, while a lower value suggests a more random, basket-weave-like organization found in healthy tissue.
-
Statistical analysis is performed to compare the coherency scores between control and this compound-treated samples. A significant reduction in the coherency score indicates an antifibrotic effect.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in fibrosis and the experimental workflow for validating the antifibrotic effects of this compound.
Caption: TGF-β signaling pathway in fibrosis and points of intervention for Pirfenidone and Nintedanib.
Caption: The role of Lysyl Oxidase (LOX) in collagen cross-linking and fibrosis, and the inhibitory action of this compound.
Caption: Workflow for assessing the antifibrotic effect of this compound through coherency analysis of collagen fibers.
Conclusion
This compound demonstrates potent, dose-dependent inhibition of all major lysyl oxidase isoforms, leading to a significant reduction in both immature and mature collagen cross-links in vitro. The use of coherency analysis provides a quantitative measure of the drug's ability to disrupt the highly organized collagen structure characteristic of fibrotic tissue. While direct comparisons with the clinical efficacy of Pirfenidone and Nintedanib are not yet possible, the preclinical data for this compound are highly encouraging. Its distinct mechanism of action, directly targeting the enzymatic machinery of collagen cross-linking, presents a promising and potentially complementary approach to existing antifibrotic therapies. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in treating fibrotic diseases.
References
- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Effect of continued treatment with pirfenidone following clinically meaningful declines in forced vital capacity: analysis of data from three phase 3 trials in patients with idiopathic pulmonary fibrosis [pubmed.ncbi.nlm.nih.gov]
- 9. Pirfenidone Treatment in Individuals with Idiopathic Pulmonary Fibrosis: Impact of Timing of Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Study finds slower FVC decline with nintedanib in patients with IPF compared to Pirfenidone [medicaldialogues.in]
- 12. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Remarkable Improvement in a Patient with Idiopathic Pulmonary Fibrosis after Treatment with Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysyl oxidase-mediated collagen crosslinks may be assessed as markers of functional properties of tendon tissue formation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PXS-4787: A Cross-Species Analysis in Human and Murine Cells
For Immediate Release
This guide provides a comprehensive comparison of the activity of PXS-4787, a novel pan-lysyl oxidase (LOX) inhibitor, in human and mouse cells. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel anti-fibrotic therapies. This compound is an irreversible, mechanism-based inhibitor of the lysyl oxidase family of enzymes, which play a critical role in the cross-linking of collagen and elastin, fundamental processes in tissue fibrosis.[1][2]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified against various lysyl oxidase isoforms. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. While direct IC50 values for murine LOX isoforms are not publicly available, the primary research indicates that this compound exhibits comparable inhibitory activity across different species.[3]
Table 1: Inhibitory Activity (IC50) of this compound against Lysyl Oxidase Isoforms
| Enzyme Target | Species/Source | IC50 (µM) | Reference |
| LOX | Bovine (aorta) | 2.0 | [1][2][4][5] |
| rhLOXL1 | Human (recombinant) | 3.2 | [1][2][4][5] |
| rhLOXL2 | Human (recombinant) | 0.6 | [1][2][4][5] |
| rhLOXL3 | Human (recombinant) | 1.4 | [1][2][4][5] |
| rhLOXL4 | Human (recombinant) | 0.2 | [1][2][4][5] |
rh - recombinant human
Signaling Pathway and Mechanism of Action
This compound exerts its anti-fibrotic effects by directly inhibiting the enzymatic activity of the lysyl oxidase family. These enzymes are crucial for the final step of collagen maturation, where they catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin. This process forms highly reactive aldehydes that spontaneously form covalent cross-links, leading to the stabilization and stiffening of the extracellular matrix. By irreversibly binding to the LOX active site, this compound prevents this cross-linking, thereby reducing tissue stiffness and fibrosis.
Caption: Mechanism of this compound in inhibiting collagen cross-linking.
Experimental Protocols
In Vitro 'Scar-in-a-Jar' Model with Human Fibroblasts
This assay evaluates the effect of this compound on collagen deposition and cross-linking by primary human dermal fibroblasts.
-
Cell Culture: Primary human dermal fibroblasts are cultured under conditions that promote the formation of a dense extracellular matrix, mimicking a scar.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, and 10 µM) for a period of 11 days.[6]
-
Analysis: The cell layers are harvested, and the extracellular matrix is analyzed for:
-
Collagen Deposition: Quantified by measuring hydroxyproline content.[6]
-
Collagen Cross-links: Specific cross-links such as dihydroxylysinonorleucine (DHLNL), hydroxylysinonorleucine (HLNL), pyridinoline (PYD), and deoxypyridinoline (DPD) are measured using liquid chromatography-mass spectrometry (LC-MS).[6]
-
Cell Viability: Assessed to ensure the observed effects are not due to cytotoxicity. This compound has been shown to have no effect on fibroblast viability at concentrations up to 100 µM for 72 hours.[3]
-
In Vivo Bleomycin-Induced Skin Fibrosis in Mice
This model is a well-established method for inducing dermal fibrosis to test anti-fibrotic agents.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin into a defined area on their backs for a period of 28 days to induce skin fibrosis.
-
Topical Treatment: A cream formulation of this compound (e.g., 3% in an oil-in-water base) or a vehicle control is applied topically to the bleomycin-treated skin area once daily.[2]
-
Assessment of Fibrosis: At the end of the treatment period, skin biopsies are collected for analysis:
-
Histology: Tissues are stained (e.g., with Masson's trichrome) to visualize collagen deposition and measure dermal thickness.
-
Biochemical Analysis: Collagen content is quantified by measuring hydroxyproline levels in skin homogenates.
-
Caption: Workflow for the in vivo mouse model of skin fibrosis.
Summary of Findings
-
Human Cells (In Vitro): this compound effectively inhibits the activity of human lysyl oxidase enzymes with IC50 values in the low micromolar to nanomolar range.[1][2][4][5] In a 'scar-in-a-jar' model using primary human dermal fibroblasts, this compound significantly reduces the formation of collagen cross-links without affecting cell viability.[3][6] This demonstrates a direct anti-fibrotic effect on human cells.
-
Mouse (In Vivo): In a bleomycin-induced model of skin fibrosis in mice, topical application of this compound leads to a reduction in collagen deposition.[2] This indicates that this compound is active in a murine model of fibrosis and can be delivered effectively through the skin.
Conclusion
The available data strongly supports the potent anti-fibrotic activity of this compound in both human and murine systems. The compound effectively inhibits human lysyl oxidase enzymes and reduces key pathological features of fibrosis in a mouse model. The assertion of comparable activity across species, coupled with the in vivo efficacy in mice, suggests that this compound is a promising candidate for the treatment of fibrotic diseases in humans. Further studies providing direct quantitative comparisons of this compound's activity on murine LOX isoforms would be beneficial to further solidify these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
PXS-4787: A Pan-Lysyl Oxidase Inhibitor for Reducing Collagen Cross-Links
A comparative guide for researchers on the efficacy of PXS-4787 in reducing dihydroxylysinonorleucine (DHLNL) and pyridinoline (PYD) cross-links, with an objective look at alternative compounds.
Introduction
In the complex landscape of fibrotic diseases and tissue scarring, the aberrant cross-linking of collagen plays a pivotal role in disease progression and tissue stiffening.[1][2] Lysyl oxidase (LOX) and its family of enzymes are central to this process, catalyzing the formation of covalent cross-links between collagen molecules that lead to the stabilization and accumulation of excess extracellular matrix.[3][4][5] this compound has emerged as a potent, irreversible, and specific pan-LOX inhibitor, demonstrating significant potential in reducing the formation of key collagen cross-links.[3][4][6] This guide provides a comprehensive overview of this compound's efficacy in reducing DHLNL and PYD cross-links, supported by experimental data, and compares its performance with other known LOX inhibitors.
This compound: Mechanism of Action and Efficacy
This compound is a small molecule inhibitor that effectively abolishes the activity of all lysyl oxidase enzymes (pan-LOX inhibitor).[3][4] Its mechanism of action involves irreversible binding to the enzyme's active site, thereby preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin.[7][8] This inhibition directly impacts the formation of both immature divalent cross-links, such as dihydroxylysinonorleucine (DHLNL), and mature trivalent cross-links, like pyridinoline (PYD).[7][9][10]
Quantitative Data on Cross-Link Reduction
In vitro studies using a "scar-in-a-jar" model with primary human dermal fibroblasts have demonstrated the dose-dependent efficacy of this compound in reducing collagen cross-links.[7][11] The following tables summarize the key findings from these experiments conducted over an 11-day period.
Table 1: Effect of this compound on Immature Collagen Cross-Link (DHLNL) Formation
| Treatment Group | Concentration (µM) | Mean Reduction of DHLNL (%) | p-value vs. Control |
| Control | 0 | - | - |
| This compound | 1 | Not specified | > 0.05 |
| This compound | 10 | Statistically Significant | p = 0.0159 |
Table 2: Effect of this compound on Mature Collagen Cross-Link (PYD) Formation
| Treatment Group | Concentration (µM) | Mean Reduction of PYD (%) | p-value vs. Control |
| Control | 0 | - | - |
| This compound | 1 | Not specified | > 0.05 |
| This compound | 10 | Statistically Significant | p = 0.0403 |
These results clearly indicate that this compound significantly reduces both the initial immature (DHLNL) and the subsequent mature (PYD) collagen cross-links at a concentration of 10 µM.[7][11]
Experimental Protocols
"Scar-in-a-Jar" In Vitro Model
The "scar-in-a-jar" model is a crucial tool for assessing the anti-fibrotic potential of compounds. The general protocol is as follows:
-
Cell Culture: Primary human dermal fibroblasts are cultured in a suitable medium.
-
Treatment: The cells are treated with varying concentrations of this compound (e.g., 0, 1, and 10 µM).[7]
-
Culture Period: The treated cells are cultured for a period that allows for the deposition and cross-linking of extracellular matrix, typically 11 days.[7][11]
-
Sample Preparation: After the culture period, the cell layers are harvested and processed for biochemical analysis. This includes hydrolysis to break down the collagen into its constituent amino acids and cross-links.
-
Quantification: The levels of DHLNL and PYD are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).[7]
Comparison with Alternatives
While this compound shows significant promise, it is important to consider its performance in the context of other LOX inhibitors.
Table 3: Comparison of this compound with Alternative LOX Inhibitors
| Compound | Type | Key Characteristics |
| This compound | Pan-LOX Inhibitor | Irreversible; effective in reducing both immature and mature cross-links; topical and potentially oral formulations.[4][7] |
| PXS-6302 | Second-Generation Pan-LOX Inhibitor | Appears to have a more comprehensive impact on cross-linking at lower doses compared to this compound; suitable for topical application.[7][12] |
| PXS-5505 | Oral Pan-LOX Inhibitor | Orally bioavailable; has shown anti-fibrotic efficacy in multiple organ fibrosis models.[13] |
| β-aminopropionitrile (BAPN) | Non-selective LOX Inhibitor | A well-established research tool for inhibiting LOX; its use is limited by toxicity concerns, including potential allergic reactions and anemia.[7][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the collagen cross-linking pathway and a typical experimental workflow for evaluating LOX inhibitors.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exercise Increases Pyridinoline Cross-linking and Counters the Mechanical Effects of Concurrent Lathyrogenic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal Application of Lysyl Oxidase during Hierarchical Collagen Fiber Formation Differentially Effects Tissue Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of PXS-4787: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PXS-4787, a potent pan-lysyl oxidase (LOX) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the handling and storage requirements of this compound. This compound is intended for research use only. Adherence to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, is mandatory at all times.
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound and to prevent any degradation that might alter its properties or create hazardous byproducts.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: The compound should be stored in a sealed container, away from moisture.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any chemical waste, must be conducted in a manner that minimizes environmental impact and adheres to institutional and local regulations. The following procedure outlines the recommended steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, contaminated PPE). The label should clearly indicate the contents and associated hazards.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Decontamination of Labware:
-
For non-disposable labware that has come into contact with this compound, a thorough decontamination process is necessary.
-
Rinse the labware multiple times with an appropriate solvent. The choice of solvent should be guided by the solubility of this compound and institutional protocols. Common solvents for cleaning may include ethanol or isopropanol, followed by copious amounts of water.
-
Collect all rinsate as chemical waste.
3. Packaging of Solid and Liquid Waste:
-
Solid Waste: Place all contaminated solid materials, including unused this compound powder, into the designated, labeled waste container.
-
Liquid Waste: Collect all solutions containing this compound and the rinsate from decontamination procedures in a separate, clearly labeled, and sealed waste container.
4. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to schedule a pickup of the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the name of the chemical, quantity, and any potential hazards.
-
Follow all instructions provided by the EHS office for the final disposal of the waste. They will ensure that the disposal is carried out in accordance with all federal, state, and local regulations.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
Essential Safety and Handling Protocols for PXS-4787
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds is paramount. This document provides essential safety, logistical, and operational guidance for the handling and disposal of PXS-4787, a potent and selective pan-lysyl oxidase (pan-LOX) inhibitor. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Immediate Safety and Logistical Information
Operational Plan: this compound is intended for research use only and should not be used for human consumption.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Direct contact with skin, eyes, and clothing must be avoided. Standard laboratory practices such as prohibiting eating, drinking, and smoking in the work area should be strictly enforced. Following any handling activities, it is imperative to thoroughly wash hands and any other exposed skin.
Storage: Proper storage is critical to maintain the stability and efficacy of this compound. The compound in its solid form should be stored at -20°C.[2] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2] Containers should be tightly sealed and stored in a dry, well-ventilated area away from incompatible materials.
Disposal Plan: All waste materials, including unused this compound and any contaminated items such as personal protective equipment, must be disposed of as hazardous waste. Disposal should be carried out in strict accordance with all applicable federal, state, and local environmental regulations. It is highly recommended to engage a licensed professional waste disposal service for the removal of this material. Do not dispose of this compound down the drain or into the environment.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for all specific laboratory operations involving this compound to ensure the appropriate level of personal protection.[3] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4][5] | Protects against splashes, airborne particles, and other eye hazards. |
| Hand Protection | Chemically resistant, disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[4] | Prevents skin contact with the chemical. Glove integrity should be checked before and during use. |
| Body Protection | A flame-resistant lab coat is recommended. Long pants and closed-toe shoes are mandatory.[4][6] | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | Not typically required when handled in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator appropriate for the potential exposure should be used. | Minimizes the risk of inhalation. |
Quantitative Data for this compound
| Property | Value |
| CAS Number | 2409963-50-2[7] |
| Molecular Formula | C10H12FNO2S[2] |
| Molecular Weight | 229.27 g/mol |
| Storage (Solid) | -20°C |
| Storage (Stock Solution) | -80°C (6 months) or -20°C (1 month)[2] |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for the safe handling of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
